Ethyl 3-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCXCWRMMXDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207044 | |
| Record name | Ethyl 3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58313-23-8 | |
| Record name | Ethyl 3-iodobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-iodobenzoate CAS number and properties
An In-depth Technical Guide to Ethyl 3-iodobenzoate
This compound is a halogenated aromatic ester widely utilized in organic synthesis.[1] Its strategic importance lies in its role as a versatile building block for the introduction of a substituted phenyl ring in the development of complex molecules. For researchers and professionals in drug development, this compound serves as a key intermediate in the synthesis of pharmaceutical agents and other high-value chemical entities.[2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, tailored for a scientific audience.
Core Properties of this compound
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The compound is a clear, colorless to light yellow or orange liquid.[2] It is sensitive to light and should be stored in a dark place, sealed under dry, room temperature conditions.[2]
A summary of its key quantitative properties is presented below.
| Property | Value |
| CAS Number | 58313-23-8[2][3][4] |
| Molecular Formula | C₉H₉IO₂[2][3][5] |
| Molecular Weight | 276.07 g/mol [2] |
| Boiling Point | 272 °C (lit.)[2]; 165-166 °C @ 24 mmHg[6] |
| Density | 1.64 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.581 (lit.)[2] |
| Water Solubility | Not miscible[2] |
| Flash Point | >110 °C (>230 °F)[2] |
Synthesis of this compound
This compound is typically synthesized via the esterification of 3-iodobenzoic acid with ethanol. This reaction can be facilitated by a coupling agent or carried out under acidic conditions (Fischer esterification).
Experimental Protocol: Synthesis via EDCI/DMAP Coupling
A common laboratory-scale synthesis involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[5]
Materials:
-
3-Iodobenzoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Ethanol (solvent and reactant)
-
Dichloromethane (DCM) (solvent)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), DCM, and ethanol.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDCI (1.1 eq) and DMAP (0.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5]
Chemical Reactivity and Applications
The iodine substituent on the aromatic ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. It is frequently used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[7]
Furthermore, this compound can be used to generate organometallic reagents, such as Grignard or organozinc compounds, which are powerful nucleophiles for subsequent reactions.[1][2]
Application Example: Sonogashira Coupling
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This compound is an ideal substrate for this reaction.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (TEA) (solvent and base)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).
-
Add anhydrous triethylamine via syringe.
-
Add the terminal alkyne (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Rinse the pad with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the coupled product.
Role in Drug Discovery and Development
This compound is a precursor in the synthesis of a range of biologically active molecules. Its utility has been demonstrated in the development of:
-
Androgen Receptor Ligands: Used in the synthesis of novel ligands with a carborane core structure, which are investigated for their potential in treating prostate cancer.[1]
-
Vasopressin Antagonists: Served as a starting material for nonpeptide arginine vasopressin antagonists, which have applications in managing conditions like hyponatremia and heart failure.[1]
-
Substituted Quinolin-2(1H)-ones: Employed in palladium-catalyzed reactions to create complex quinolinone derivatives, a scaffold present in many therapeutic agents.[1]
The ability to easily functionalize the 3-position of the benzoate ring via cross-coupling reactions makes this compound a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][6]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist.[6] Wash hands and any exposed skin thoroughly after handling.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] Keep away from light.[2][8]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[6]
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][9]
References
- 1. This compound 98 58313-23-8 [sigmaaldrich.com]
- 2. This compound | 58313-23-8 [chemicalbook.com]
- 3. This compound | C9H9IO2 | CID 143542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl-3-iodobenzoate | CAS#:58313-23-8 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 58313-23-8 | FE22993 | Biosynth [biosynth.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Ethyl 3-iodobenzoate, a key intermediate in the development of various pharmaceutical compounds and research chemicals. This document offers detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic pathways and experimental workflows.
Introduction
This compound (C₉H₉IO₂) is a halogenated aromatic ester that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of the iodo-substituent, which can readily participate in a variety of cross-coupling reactions, and the ethyl ester functionality, which can be hydrolyzed to the corresponding carboxylic acid. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including arylzinc bromides and functionalized arylmagnesium compounds.[1] This guide outlines two primary synthetic routes to this compound and details its full spectroscopic characterization.
Synthesis of this compound
Two common and effective methods for the preparation of this compound are presented: the Fischer esterification of 3-iodobenzoic acid and a two-step process involving the Sandmeyer reaction of 3-aminobenzoic acid followed by esterification.
Method 1: Fischer Esterification of 3-iodobenzoic Acid
This direct method involves the acid-catalyzed esterification of 3-iodobenzoic acid with ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.[2]
Reaction Scheme:
C₇H₅IO₂ (3-iodobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₉IO₂ (this compound) + H₂O
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodobenzoic acid, a significant excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.[3][4]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).[6]
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a saturated solution of sodium chloride (brine).[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[4]
Method 2: Sandmeyer Reaction and Subsequent Esterification
This two-step synthesis begins with the diazotization of 3-aminobenzoic acid, followed by an in-situ displacement of the diazonium group with iodide. The resulting 3-iodobenzoic acid is then esterified as described in Method 1.
Reaction Scheme:
Step 1: Sandmeyer Reaction C₇H₇NO₂ (3-aminobenzoic acid) + NaNO₂ + 2HX → [C₇H₄N₂O₂]⁺X⁻ + NaX + 2H₂O [C₇H₄N₂O₂]⁺X⁻ + KI → C₇H₅IO₂ (3-iodobenzoic acid) + N₂ + KX
Step 2: Fischer Esterification C₇H₅IO₂ (3-iodobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₉IO₂ (this compound) + H₂O
Experimental Protocol:
Step 1: Synthesis of 3-iodobenzoic acid via Sandmeyer Reaction [7][8]
-
Diazotization: Dissolve 3-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.[9]
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 15-20 minutes after the addition is complete.[1]
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.[10] Nitrogen gas will evolve.
-
Isolation: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 15-20 minutes to ensure complete decomposition of the diazonium salt.[9]
-
Cool the mixture and collect the precipitated 3-iodobenzoic acid by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude 3-iodobenzoic acid can be purified by recrystallization from hot water or an ethanol/water mixture.[7]
Step 2: Fischer Esterification of 3-iodobenzoic acid
Follow the experimental protocol outlined in Section 2.1 .
Characterization Data
The synthesized this compound was characterized by its physical properties and various spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| CAS Number | 58313-23-8 | |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol | |
| Appearance | Colorless to light orange/yellow clear liquid | [11] |
| Boiling Point | 272 °C (lit.) | |
| Density | 1.64 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.581 (lit.) |
Spectroscopic Data
The ¹H NMR spectrum of this compound provides characteristic signals for the ethyl group and the substituted aromatic ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.37 | t | 1H | Ar-H | [12] |
| 8.00 | d | 1H | Ar-H | [12] |
| 7.86 | d | 1H | Ar-H | [12] |
| 7.17 | t | 1H | Ar-H | [12] |
| 4.37 | q | 2H | -OCH₂CH₃ | [12] |
| 1.39 | t | 3H | -OCH₂CH₃ | [12] |
The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms in the molecule.[13]
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~141 | Ar-C |
| ~138 | Ar-C |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~129 | Ar-C |
| ~94 | Ar-C-I |
| 61.6 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.[14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O (ester) stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~750 | Strong | C-I stretch |
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[16]
| m/z | Relative Intensity | Assignment |
| 276 | High | [M]⁺ (Molecular ion) |
| 231 | High | [M - OCH₂CH₃]⁺ |
| 203 | Medium | [M - COOCH₂CH₃]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Visualizations
Synthesis Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Conclusion
This technical guide provides detailed and actionable information for the synthesis and characterization of this compound. The outlined Fischer esterification and Sandmeyer reaction protocols offer reliable methods for its preparation, while the comprehensive spectroscopic data serves as a crucial reference for quality control and structural confirmation. This information is intended to support researchers and professionals in the efficient and effective utilization of this important synthetic intermediate.
References
- 1. questjournals.org [questjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scirp.org [scirp.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. This compound | 58313-23-8 | TCI EUROPE N.V. [tcichemicals.com]
- 12. This compound(58313-23-8) 1H NMR [m.chemicalbook.com]
- 13. This compound(58313-23-8) 13C NMR [m.chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. This compound | C9H9IO2 | CID 143542 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of Ethyl 3-iodobenzoate
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-iodobenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation
The spectral data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.37 | Singlet (or very narrow triplet) | 1H | H-2 (Aromatic) |
| 8.00 | Doublet of doublets | 1H | H-4 (Aromatic) |
| 7.86 | Doublet of doublets | 1H | H-6 (Aromatic) |
| 7.17 | Triplet | 1H | H-5 (Aromatic) |
| 4.37 | Quartet | 2H | -O-CH₂-CH₃ |
| 1.39 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data for this compound (Estimated)
Note: Experimentally verified high-resolution data for the aromatic region was not available in the searched literature. The following are estimated chemical shifts based on spectral data of similar compounds and known substituent effects.
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O (Ester Carbonyl) |
| 141.0 | Aromatic C-H |
| 138.0 | Aromatic C-H |
| 132.5 | Aromatic C-H |
| 130.0 | Aromatic C-H |
| 94.0 | Aromatic C-I |
| 61.5 | -O-CH₂-CH₃ |
| 14.2 | -O-CH₂-CH₃ |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 276 | 60 | [M]⁺ (Molecular Ion) |
| 231 | 100 | [M - OCH₂CH₃]⁺ |
| 203 | 31 | [M - COOCH₂CH₃]⁺ |
| 76 | 44 | [C₆H₄]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1730-1715 | Strong | C=O Stretch (Ester)[1] |
| 1600-1450 | Medium | Aromatic C=C Bending |
| 1300-1000 | Strong | C-O Stretch (Ester)[1] |
| 750-700 | Strong | C-I Stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. 16 to 32 scans are generally co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second are typical parameters. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
2.2 Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization: Electron Ionization (EI) is employed, with an electron energy of 70 eV.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the data is presented as a mass spectrum.
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum is obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorptions from the plates themselves.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how different techniques provide complementary information to elucidate the molecule's structure.
Caption: Workflow of spectroscopic techniques for structural elucidation.
References
Physical and chemical properties of Ethyl 3-iodobenzoate
An In-depth Technical Guide to Ethyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features an ethyl ester group and an iodine atom attached to a benzene ring at the meta (3) position.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Iodobenzoic acid ethyl ester, Ethyl m-iodobenzoate |
| CAS Number | 58313-23-8 |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
| InChI Key | POGCXCWRMMXDAQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1cccc(I)c1 |
Physical Properties
This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[1] It is sensitive to light and should be stored accordingly. Key physical data are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 272 °C (lit.) | |
| 161 °C at 38 mmHg | [1] | |
| Density | 1.64 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.581 (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Water Solubility | Not miscible |
Chemical Properties and Reactivity
This compound is a halogenated aromatic ester, and its reactivity is primarily dictated by the ester functional group and the carbon-iodine bond.
-
Ester Group Reactions: The ethyl ester can undergo typical ester reactions such as hydrolysis (saponification) to yield 3-iodobenzoic acid and ethanol.
-
Carbon-Iodine Bond Reactivity: The iodine atom makes the compound an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is frequently used in:
-
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
-
Heck Coupling: For the synthesis of substituted alkenes.
-
Sonogashira Coupling: To couple with terminal alkynes.
-
Formation of Organometallic Reagents: It can be converted into arylzinc or Grignard reagents. For instance, it reacts with isopropylmagnesium bromide (i-PrMgBr) in THF, followed by the addition of zinc bromide (ZnBr₂), to afford the corresponding arylzinc bromide.
-
Due to these properties, it serves as a key building block for synthesizing a wide range of compounds, including functionalized arylmagnesium compounds and substituted biaryls.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group protons. The aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-8.5 ppm), and the ethyl group will show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the two carbons of the ethyl group. |
| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 276. Key fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group. |
Experimental Protocols
Synthesis via Fischer Esterification
A common method for preparing this compound is the Fischer esterification of 3-iodobenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[2][3]
Materials:
-
3-Iodobenzoic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzoic acid in a large excess of anhydrous ethanol.[2][4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.[5]
-
Extraction: Extract the aqueous mixture with diethyl ether.[2]
-
Neutralization: Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Continue washing until CO₂ evolution ceases.[2]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
Purification by Column Chromatography
The crude product can be purified using silica gel column chromatography.[6]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column and collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, collecting fractions in separate test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield purified this compound.[6]
NMR Sample Preparation
Procedure:
-
Weigh approximately 5-25 mg of the purified this compound into a clean, dry vial.[7]
-
Add about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7][8]
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary.[1]
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[9]
-
Transfer the clear solution into a clean NMR tube and cap it securely.[1]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Properties and Applications Relationship
Caption: Relationship between properties and applications of this compound.
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is classified as a combustible liquid.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. benchchem.com [benchchem.com]
- 3. iajpr.com [iajpr.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
Ethyl 3-iodobenzoate: A Technical Guide to Commercial Availability, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodobenzoate (CAS No. 58313-23-8) is a halogenated aromatic ester widely utilized as a key building block in organic synthesis.[1][2] Its utility lies in its susceptibility to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the commercial availability of this compound, a list of prominent suppliers, and a detailed experimental protocol for a representative synthetic application.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at a purity of 98% or higher.[2][3][4][5][6][7] Below is a summary of offerings from several key suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 528994 | 98% | 25 g[3] |
| Biosynth | FE22993 | >98% | 100 g, 250 g |
| Tokyo Chemical Industry (TCI) | I0536 | >98.0% (GC) | 25 g, 100 g, 500 g |
| CP Lab Safety | - | - | 5 g[1] |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | - | 98% | 5 g, 25 g |
Note: Pricing is subject to change and is not included in this table. Please refer to the suppliers' websites for current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 58313-23-8[3] |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol [3] |
| Appearance | Colorless to light yellow liquid[5] |
| Density | 1.64 g/mL at 25 °C (lit.)[2][3] |
| Boiling Point | 272 °C (lit.)[2][3] |
| Refractive Index | n20/D 1.581 (lit.)[2][3] |
| Storage | Store at 2°C - 8°C, protect from light |
Synthetic Applications and Experimental Protocols
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[7][8][9] These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful method for the formation of a new carbon-carbon bond.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 equiv. of Pd(PPh₃)₄).
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Catalytic Cycle and Workflow Visualization
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow for the synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of a wide array of organic molecules. Its reactivity in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. The information and protocols provided in this guide are intended to facilitate the effective use of this versatile building block in the laboratory.
References
- 1. 3-碘苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-Iodobenzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodobenzoic acid ethyl ester, a halogenated aromatic ester, is a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring an iodine atom and an ethyl ester group on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development.
Chemical Identity and Synonyms
The nomenclature and various identifiers for 3-iodobenzoic acid ethyl ester are crucial for accurate scientific communication and procurement.
IUPAC Name: ethyl 3-iodobenzoate[1]
Synonyms:
Chemical Structure:
Caption: Molecular structure of 3-iodobenzoic acid ethyl ester.
Physicochemical Properties
A summary of the key physicochemical properties of 3-iodobenzoic acid ethyl ester is presented in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| CAS Number | 58313-23-8 | |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Boiling Point | 272 °C (lit.) | [2] |
| Density | 1.64 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.581 (lit.) | [2] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | |
| Flash Point | 110 °C (closed cup) |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 3-iodobenzoic acid ethyl ester. The following spectral information is available:
-
¹H NMR: Spectra are available and provide characteristic signals for the aromatic and ethyl protons.[3]
-
¹³C NMR: Available spectra show distinct peaks for the aromatic and ester carbons.[3]
-
Infrared (IR) Spectroscopy: IR spectra are available, displaying key absorption bands for the carbonyl group of the ester and the aromatic ring.[3]
-
Mass Spectrometry (MS): Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern.[3]
Experimental Protocols
Synthesis of 3-Iodobenzoic Acid Ethyl Ester via Fischer Esterification
The most common method for the preparation of 3-iodobenzoic acid ethyl ester is the Fischer esterification of 3-iodobenzoic acid with ethanol in the presence of a strong acid catalyst.
Reaction:
References
An In-depth Technical Guide to Ethyl 3-iodobenzoate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-iodobenzoate, a key reagent and intermediate in organic synthesis and pharmaceutical development. This document details its molecular structure, physicochemical properties, and a representative synthetic protocol, presented in a format tailored for scientific professionals.
Molecular Structure and Formula
This compound is an aromatic ester distinguished by an iodine atom at the meta position of the benzene ring. This substitution pattern imparts specific reactivity, making it a valuable building block in cross-coupling reactions and the synthesis of complex organic molecules.
Molecular Formula: C₉H₉IO₂
IUPAC Name: this compound[1]
SMILES: CCOC(=O)c1cccc(I)c1[2]
InChI Key: POGCXCWRMMXDAQ-UHFFFAOYSA-N[2]
Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 276.07 g/mol | [3][4] |
| CAS Number | 58313-23-8 | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 272 °C (lit.) | [2] |
| Density | 1.64 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.581 (lit.) | [2] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Not miscible in water |
Experimental Protocols
The synthesis of this compound can be achieved through various methods, with Fischer esterification being a common approach. However, for a more controlled and often higher-yielding procedure, coupling reagents can be employed. Below is a detailed experimental protocol for the synthesis of this compound from 3-iodobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP).
3.1. Synthesis of this compound from 3-iodobenzoic Acid
This protocol is adapted from a procedure described for the synthesis of related compounds.[5]
Materials:
-
3-Iodobenzoic acid (10 g, 40 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (8.5 g, 44 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (500 mg, 4 mmol)
-
Ethanol (2.9 mL)
-
Dichloromethane (DCM) (80 mL)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-iodobenzoic acid (10 g, 40 mmol) and dichloromethane (80 mL).
-
Cool the mixture in an ice bath to 0 °C.
-
Add EDCI (8.5 g, 44 mmol) to the stirred solution and continue stirring for 10 minutes.
-
To the reaction mixture, add DMAP (500 mg, 4 mmol) followed by ethanol (2.9 mL).
-
Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 10:1 v/v) as the eluent to isolate the pure this compound.
Logical Workflow for Synthesis
The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis and purification of this compound as described in the protocol above.
Caption: Workflow for the synthesis of this compound.
This guide provides essential technical information for professionals working with this compound. The structured data and detailed protocols are intended to support research and development activities where this compound is utilized.
References
Ethyl 3-iodobenzoate: A Comprehensive Technical Guide for its Application as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodobenzoate is a halogenated aromatic ester that serves as a versatile and pivotal intermediate in modern organic synthesis. Its utility is primarily derived from the presence of an iodine atom on the benzene ring, which acts as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, making it an invaluable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel drug candidates. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and reaction schemes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58313-23-8 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Density | 1.64 g/cm³ at 25 °C | [1] |
| Boiling Point | 272 °C | |
| Flash Point | 110 °C | [1] |
| Refractive Index | n20/D 1.581 | |
| Solubility | Soluble in common organic solvents such as DCM, THF, and ethyl acetate. | |
| Storage | Store at 2°C - 8°C, protect from light. | [1] |
Synthesis of this compound
This compound can be synthesized through the esterification of 3-iodobenzoic acid. A common and efficient method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Figure 1: Synthesis of this compound.
Experimental Protocol: Esterification of 3-Iodobenzoic Acid
This protocol describes the synthesis of this compound from 3-iodobenzoic acid using EDCI and DMAP.
Materials:
-
3-Iodobenzoic acid (10 g, 40 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (8.5 g, 44 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (500 mg, 4 mmol)
-
Ethanol (2.9 mL)
-
Dichloromethane (DCM) (80 mL)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a 250 mL round-bottom flask, add 3-iodobenzoic acid (10 g, 40 mmol) and DCM (80 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (8.5 g, 44 mmol) to the flask and stir the mixture for 10 minutes.
-
Add DMAP (500 mg, 4 mmol) and ethanol (2.9 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with 1 N HCl.
-
Extract the aqueous layer with EtOAc.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 10:1) as the eluent to isolate the pure this compound.
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of diverse molecular scaffolds. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions.
Figure 2: Key cross-coupling reactions of this compound.
Table 2: Overview of Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl derivative |
| Heck Coupling | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Aryl alkyne |
| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd₂(dba)₃/Ligand, (DPPF)PdCl₂ | NaOt-Bu, K₃PO₄ | N-Aryl amine |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This compound readily participates in this reaction to yield biaryl compounds, which are common scaffolds in pharmaceuticals.
4.1.1. Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Adapted from general procedures)
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a valuable route to cinnamate derivatives and other vinylarenes from this compound.
4.2.1. Experimental Protocol: Heck Coupling with Ethyl Acrylate (Adapted from general procedures for iodobenzene)
Materials:
-
This compound (1.0 mmol)
-
Ethyl acrylate (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the solvent (5 mL).
-
Add ethyl acrylate (1.5 mmol) and Et₃N (1.5 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C, with stirring, for several hours until completion (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This compound can be coupled with various alkynes to produce substituted arylalkynes, which are important intermediates in medicinal chemistry.
4.3.1. Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Adapted from a protocol for a similar fluorinated substrate)
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a solution of phenylacetylene (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to synthesize various aniline derivatives.
4.4.1. Experimental Protocol: Buchwald-Hartwig Amination with N-Methylaniline
Materials:
-
This compound (1.0 mmol, 165 µL)
-
N-Methylaniline (1.0 mmol, 108 µL)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous dioxane/triethylamine (2:1 mixture)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add NaOt-Bu (1.4 mmol).
-
Add the anhydrous solvent mixture.
-
Add this compound (1.0 mmol) and N-methylaniline (1.0 mmol).
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. A reported yield for a similar reaction is 85%.
Application in Drug Development: Synthesis of a Valsartan Precursor
This compound and its derivatives are valuable in the synthesis of pharmaceuticals. For example, a key step in some synthetic routes to Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure, involves a Suzuki-Miyaura coupling to form a biphenyl core structure. While various aryl halides can be used, the reactivity of iodo-substituted precursors makes them attractive starting points. The following represents a plausible synthetic pathway where a derivative of this compound could be utilized.
Figure 3: Role in Valsartan precursor synthesis.
This pathway highlights how the carbon-carbon bond-forming capability of this compound derivatives is crucial for constructing the complex molecular architecture of active pharmaceutical ingredients.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its utility in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, provides efficient and modular access to a wide array of complex organic molecules. These transformations are fundamental in modern organic synthesis and are particularly impactful in the field of drug discovery and development, where the construction of novel molecular scaffolds is paramount. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings.
References
The Pivotal Role of Ethyl 3-Iodobenzoate in the Synthesis of Complex Organic Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-iodobenzoate, a halogenated aromatic ester, has emerged as a critical and versatile building block in modern organic synthesis. Its unique structural features, particularly the presence of an iodine atom at the meta position of the benzoate ring, render it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to the pharmaceutical industry.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 58313-23-8 |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 272 °C (lit.) |
| Density | 1.64 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.581 (lit.) |
Synthesis of this compound
This compound is readily prepared from 3-iodobenzoic acid through Fischer esterification. This standard protocol provides the target molecule in high yield.
Experimental Protocol: Synthesis of this compound
To a solution of 3-iodobenzoic acid (1 equivalent) in ethanol (excess), a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound as a colorless to light yellow oil.
Core Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is most prominently demonstrated in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) species, initiating a catalytic cycle that enables the formation of new bonds with a wide array of coupling partners. The three most significant transformations are the Sonogashira, Suzuki, and Heck reactions.
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceutical agents.
dot
Caption: General scheme of the Sonogashira coupling reaction.
To a solution of this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) are added trimethylsilylacetylene (1.1 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents), and copper(I) iodide (0.01 equivalents). A base, typically triethylamine (2 equivalents), is then added, and the reaction mixture is stirred at room temperature under an inert atmosphere until completion (monitored by TLC or GC-MS). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 3-((trimethylsilyl)ethynyl)benzoate.
| Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2 | ~95% |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 4 | ~90% |
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is particularly important in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a wide range of drug molecules, including the angiotensin II receptor antagonist Telmisartan.[1][2][3]
dot
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
A mixture of this compound (1 equivalent), phenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents) is prepared in a biphasic solvent system, typically toluene and water (4:1). The mixture is degassed and heated to reflux under an inert atmosphere for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 3-phenylbenzoate.
| Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 8 | ~92% |
Heck Reaction: Vinylation of an Aryl Halide
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
dot
References
Methodological & Application
Application Notes and Protocols for Ethyl 3-iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate. Ethyl 3-iodobenzoate is a valuable aryl iodide building block in these reactions, serving as a versatile scaffold for the synthesis of a wide array of 3-substituted benzoate derivatives. These products are important intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The iodine substituent provides high reactivity in the catalytic cycle, often allowing for milder reaction conditions compared to other aryl halides.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. This data is compiled from various literature sources and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | High |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 90 | 8 | Good |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | THF/H₂O | 60 | 24 | High |
| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | Good |
Note: "Good" and "High" yields are qualitative descriptors from literature where specific percentages were not provided. Actual yields may vary depending on the specific reaction scale and purity of reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, THF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene (4 mL) and a 2 M aqueous solution of the base (2 mL)) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-arylbenzoate.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling at Room Temperature
This protocol is suitable for some activated arylboronic acids and offers a milder alternative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Aqueous solution of a weak base (e.g., 1.5 M K₃PO₄)
-
Solvent (e.g., THF, n-Butanol, Toluene, DMAc)
Procedure:
-
Reaction Setup: In a vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.005 mmol, 0.5 mol%).
-
Solvent and Base Addition: Add the chosen solvent (3 mL) and the aqueous base solution.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction as described in the general protocol. Once complete, extract the product with diethyl ether, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Sonogashira Coupling of Ethyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Sonogashira coupling reaction of Ethyl 3-iodobenzoate with a terminal alkyne. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
The protocol described herein is a representative procedure adapted from established methodologies for Sonogashira couplings of aryl iodides.[2][3]
Overview of the Sonogashira Coupling
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4][5] The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[1] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[6][7]
The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] Aryl iodides, such as this compound, are highly reactive substrates for this transformation, often allowing the reaction to proceed under mild conditions.[1]
Experimental Protocol
This section details a standard laboratory procedure for the Sonogashira coupling of this compound with Phenylacetylene as a representative terminal alkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. Subsequently, add triethylamine (2.0 eq.) followed by the dropwise addition of Phenylacetylene (1.2 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material, this compound.
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction parameters and the influence of various components on the Sonogashira coupling reaction, based on literature data for similar aryl iodides.
Table 1: Typical Reagents and Conditions for Sonogashira Coupling of Aryl Iodides
| Component | Reagent/Parameter | Typical Molar Equivalents/Loading | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Terminal Alkyne | Phenylacetylene | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% | Primary catalyst for the cross-coupling cycle |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% | Activates the terminal alkyne |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2.0 - 5.0 | Neutralizes the generated hydrohalic acid and facilitates catalyst regeneration |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | - | Provides a medium for the reaction |
| Temperature | Room Temperature to 80 °C | - | Influences reaction rate |
| Reaction Time | 1 - 24 hours | - | Duration required for completion |
Table 2: Influence of Key Parameters on Reaction Outcome
| Parameter | Variation | General Effect on Yield and Reaction Rate |
| Palladium Catalyst | Higher loading (e.g., 5 mol%) | Can increase the reaction rate, but also the cost and potential for side reactions. Lower loadings (e.g., 1 mol%) are desirable for process efficiency. |
| Copper Co-catalyst | Presence vs. Absence | The presence of a copper co-catalyst generally accelerates the reaction, allowing for milder conditions.[1] Copper-free conditions may require higher temperatures or more reactive catalysts. |
| Base | Amine bases like TEA, DIPA | The choice of base can significantly impact the reaction. Triethylamine is commonly used and generally effective.[8] |
| Solvent | Polar aprotic (e.g., THF, DMF) vs. nonpolar (e.g., Toluene) | Solvent polarity can influence catalyst solubility and reactivity. THF and DMF are common choices.[9] |
| Temperature | Room temperature vs. elevated temperatures | For reactive substrates like aryl iodides, the reaction often proceeds efficiently at room temperature. Less reactive substrates may require heating.[1][10] |
Visualizations
Diagram 1: Experimental Workflow for Sonogashira Coupling
Caption: A schematic overview of the experimental procedure for the Sonogashira coupling.
Diagram 2: Simplified Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thalesnano.com [thalesnano.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Ethyl 3-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including substituted alkenes that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Heck reaction of ethyl 3-iodobenzoate with various alkenes, offering a guide for researchers in academic and industrial settings.
Reaction Scheme
The general scheme for the Heck reaction of this compound involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.
Caption: General scheme of the Heck reaction of this compound.
Summary of Reaction Conditions
The successful execution of the Heck reaction is dependent on several key parameters, including the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical conditions reported for the Heck reaction of aryl iodides with common alkenes, which can be applied to this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (0.1) | Et₃N (1.2) | GVL | 105 | 0.5 | >95 |
| Iodobenzene | Ethyl Acrylate | PdCl₂ (1.0) | Et₃N (1.5) | DMF | 80 | 4 | ~95[2] |
| Iodobenzene | n-Butyl Acrylate | Pd(OAc)₂ (0.1) | K₃PO₄ (3.0) | DMF | 110 | - | High |
| 4-Iodobenzoic acid | Acrylamide | Pd(OAc)₂ (cat.) | - | Water | - | - | -[3] |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes, adapted from established procedures for similar aryl iodides.[1][4]
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
γ-Valerolactone (GVL), anhydrous
-
Dichloromethane
-
p-Xylene (internal standard)
-
Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a 4 mL screw-capped vial, add palladium(II) acetate (0.1 mol%).
-
Dissolve the catalyst in 1 mL of anhydrous γ-valerolactone (GVL).
-
To the solution, add this compound (1 mmol), triethylamine (1.2 mmol), and styrene (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 105°C in a preheated oil bath with magnetic stirring at 450 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals. For analysis, dilute a 10 µL sample of the reaction mixture with 1 mL of dichloromethane and add 10 µL of p-xylene as an internal standard for GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-ethyl 3-styrylbenzoate.
Protocol 2: Heck Reaction of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) chloride (PdCl₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a hot air-dried 15 mL sealed tube, dissolve this compound (1.0 mmol) and ethyl acrylate (1.2 mmol) in 3 mL of anhydrous DMF.
-
Purge the resulting solution with nitrogen gas for approximately 3 minutes.
-
Add triethylamine (1.5 mmol) and palladium(II) chloride (0.02 mmol) to the mixture.
-
Immediately seal the tube under a nitrogen atmosphere and stir the reaction mixture continuously at 80°C until the reaction is complete (as monitored by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and recover the catalyst if a heterogeneous catalyst is used.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture to afford pure (E)-ethyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate.
Logical Workflow of the Heck Reaction
The Heck reaction proceeds through a well-established catalytic cycle involving several key steps.
Caption: Catalytic cycle of the Heck reaction.
Safety Precautions
-
Palladium catalysts and their reagents should be handled in a well-ventilated fume hood.
-
Organic solvents such as DMF and GVL are flammable and should be handled with care, away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Stille Coupling of Ethyl 3-iodobenzoate with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction data for the Stille coupling of Ethyl 3-iodobenzoate with a variety of organostannanes. The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It is widely utilized in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds, due to its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture.[1]
The coupling of this compound with various organostannanes provides access to a diverse array of substituted ethyl benzoates, which are valuable intermediates in the synthesis of biphenyls and other complex aromatic systems. These structural motifs are prevalent in many biologically active compounds and approved drugs.
Reaction Principle
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound), forming a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the iodide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Data Summary
The following tables summarize the reaction conditions and outcomes for the Stille coupling of this compound with various organostannanes.
Table 1: Stille Coupling of this compound with Vinyltributylstannane
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 100 | 12 | 92 |
Table 2: Stille Coupling of this compound with Arylstannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 88 |
| 2 | Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Dioxane | 100 | 16 | 91 |
| 3 | Tributyl(4-fluorophenyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 110 | 14 | 86 |
Table 3: Stille Coupling of this compound with Heteroarylstannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 95 |
| 2 | 3-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | THF | 80 | 24 | 78 |
| 3 | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling using Pd(PPh₃)₄
This protocol is a general method for the Stille coupling of this compound with various organostannanes using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.[3][4]
Materials:
-
This compound
-
Organostannane (e.g., vinyltributylstannane, tributyl(phenyl)stannane, 2-(tributylstannyl)thiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the respective organostannane (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove the tin byproducts. Stir the biphasic mixture vigorously for 30 minutes during each wash.
-
Extraction and Drying: Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: General Procedure for Stille Coupling using Pd₂(dba)₃ and a Ligand
This protocol provides an alternative method using Tris(dibenzylideneacetone)dipalladium(0) as the palladium source with an ancillary phosphine ligand.[5][6]
Materials:
-
This compound
-
Organostannane (e.g., vinyltributylstannane, tributyl(4-methoxyphenyl)stannane, 3-(tributylstannyl)pyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃], Triphenylarsine [AsPh₃], Tri(2-furyl)phosphine [P(furyl)₃])
-
Anhydrous solvent (DMF, Dioxane, or THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (10 mL) via syringe. Stir the mixture at room temperature for 15 minutes. Add the organostannane (1.2 mmol, 1.2 eq) dropwise.
-
Reaction Execution: Heat the reaction mixture to the temperature indicated in the tables (80-100 °C) and stir for the specified time. Monitor the reaction by TLC.
-
Workup and Purification: Follow the workup, extraction, drying, and purification steps as described in Protocol 1.
Visualizations
Below are diagrams illustrating the key aspects of the Stille coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for the Stille coupling.
Applications in Drug Discovery
The biphenyl and substituted benzoate moieties synthesized through this methodology are key pharmacophores in a multitude of therapeutic agents. The ability to rapidly and efficiently construct these structures with diverse functionalities is of paramount importance in medicinal chemistry and drug development. The Stille coupling's tolerance for various functional groups allows for its application in late-stage functionalization of complex molecules, a crucial strategy in the optimization of lead compounds. The products derived from the Stille coupling of this compound can serve as precursors for drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 4. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Application Note: Synthesis of Biaryl Compounds Using Ethyl 3-iodobenzoate via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis is a cornerstone of modern organic and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful and versatile method for constructing the pivotal carbon-carbon bond that defines these molecules.[1] Ethyl 3-iodobenzoate is an excellent and readily available starting material for these transformations, serving as an electrophilic partner in the coupling process. This document provides detailed protocols and application data for the synthesis of biaryl compounds utilizing this compound, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.[1][2]
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organoboron species (like an arylboronic acid) with an organohalide (such as this compound) in the presence of a palladium catalyst and a base.[3] The catalytic cycle is a well-established process involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step.[1]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[4]
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
The experimental process involves careful setup under an inert atmosphere, reaction execution, and subsequent workup and purification to isolate the desired biaryl product.[5]
Protocol: Synthesis of Ethyl 3-phenylbenzoate
This protocol details the synthesis of Ethyl 3-phenylbenzoate from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv.)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂) (0.02-0.10 equiv.)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate and brine for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1 mmol, 276 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[5]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 3-phenylbenzoate.
Data Presentation
The Suzuki-Miyaura coupling is highly versatile, and this compound can be coupled with a wide range of arylboronic acids. The reaction generally proceeds in good to excellent yields, accommodating various functional groups on the coupling partner.[6][7]
Table 1: Representative Suzuki-Miyaura Couplings with this compound
| Entry | Arylboronic Acid Partner | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | Ethyl 3-phenylbenzoate | 90-98% |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-(4-methoxyphenyl)benzoate | 88-95% |
| 3 | 4-Methylphenylboronic acid | Ethyl 3-(4-methylphenyl)benzoate | 90-96% |
| 4 | 4-Chlorophenylboronic acid | Ethyl 3-(4-chlorophenyl)benzoate | 85-92% |
| 5 | 2-Thiopheneboronic acid | Ethyl 3-(thiophen-2-yl)benzoate | 80-90% |
| 6 | 3-Pyridinylboronic acid | Ethyl 3-(pyridin-3-yl)benzoate | 75-85% |
Note: Yields are representative and can vary based on the specific catalyst system, base, solvent, and reaction conditions used.
Troubleshooting Guide
Common issues in Suzuki-Miyaura reactions can often be resolved by systematically adjusting reaction parameters.[4][5]
Table 2: Common Problems and Solutions in Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or poisoned).2. Insufficiently degassed system (oxygen present).3. Poor quality or inactive boronic acid.4. Inappropriate base or solvent. | 1. Use a fresh catalyst or a pre-catalyst. Screen different ligands.[2]2. Ensure all solvents are thoroughly degassed and the reaction is run under a positive inert gas pressure.[4]3. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[2]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen or Pd(II) species.2. Reaction temperature is too high. | 1. Improve degassing procedure. Use a Pd(0) source directly.[2]2. Attempt the reaction at a lower temperature. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and ensure the base is not excessively hydrated.2. Use a milder base (e.g., K₂CO₃, KF) or reduce the reaction time. |
| Hydrodehalogenation (Iodide replaced by -H) | 1. Formation of palladium-hydride (Pd-H) species from impurities (water, etc.).2. Certain ligands or bases can promote this side reaction. | 1. Use anhydrous, high-purity reagents and solvents.[5]2. Screen different ligand/base combinations. |
Conclusion
This compound is a highly effective substrate for the synthesis of a diverse range of biaryl compounds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a reliable, high-yielding, and functional-group-tolerant method for this transformation. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can efficiently synthesize complex biaryl molecules for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Application Notes and Protocols: Ethyl 3-iodobenzoate as a Versatile Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodobenzoate is a halogenated aromatic ester that serves as a critical building block in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility lies in the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig aminations, are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many therapeutic agents.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for two important classes of targeted cancer therapies: BRAF inhibitors and TRK inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of kinase inhibitors, a class of drugs that target specific signaling pathways involved in cancer cell proliferation and survival. The meta-substitution of the iodo group on the benzoate ring allows for the introduction of diverse functionalities, leading to the generation of extensive compound libraries for drug discovery and optimization.
Precursor for BRAF Inhibitors (e.g., Vemurafenib Analogs)
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell growth and proliferation.[5][6] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.[5][7] BRAF inhibitors, such as Vemurafenib, are designed to block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[8]
This compound can be utilized in the synthesis of key intermediates for Vemurafenib and its analogs through Sonogashira and Suzuki coupling reactions, which are instrumental in forming the core structures of these inhibitors.
Precursor for TRK Inhibitors (e.g., Entrectinib Analogs)
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[9] Chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are constitutively active and drive the growth of a wide range of solid tumors.[9][10] TRK inhibitors, such as Entrectinib, are designed to block the kinase activity of these fusion proteins, thereby inhibiting downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[11][12]
This compound is a key starting material for the synthesis of the core scaffolds of many TRK inhibitors. Through reactions like the Buchwald-Hartwig amination, the iodine atom can be replaced with various nitrogen-containing heterocycles, a common feature in the structure of these drugs.[13]
Experimental Protocols
The following are representative protocols for key reactions involving this compound in the synthesis of pharmaceutical precursors.
Protocol 1: Sonogashira Coupling for Aryl-Alkyne Synthesis
This protocol describes a general procedure for the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne, a common step in the synthesis of various kinase inhibitors.
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Stoichiometry (eq.) |
| This compound | 276.07 | 276 mg | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (128 µL) | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 (5 mol%) |
| Triethylamine (TEA) | 101.19 | 304 mg (419 µL) | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
-
To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (276 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) and triethylamine (419 µL, 3.0 mmol) to the flask via syringe.
-
Add phenylacetylene (128 µL, 1.2 mmol) to the reaction mixture dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired coupled product.
| Product | Form | Yield | Purity (by LC-MS) |
| Ethyl 3-(phenylethynyl)benzoate | White to off-white solid | 85-95% | >98% |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine, a key transformation in the synthesis of many nitrogen-containing APIs.
References
- 1. This compound 98 58313-23-8 [sigmaaldrich.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 13. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
Application of Ethyl 3-iodobenzoate in Medicinal Chemistry: A Detailed Overview
Introduction
Ethyl 3-iodobenzoate is a versatile halogenated aromatic ester that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring an iodine atom at the meta position of an ethyl benzoate scaffold, provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity, coupled with the ability to readily modify the ester group, makes this compound a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key therapeutic agents, including vasopressin receptor antagonists, androgen receptor modulators, and poly (ADP-ribose) polymerase (PARP) inhibitors.
Key Applications in Drug Discovery
This compound is a key precursor for the synthesis of compounds targeting a variety of receptors and enzymes implicated in human diseases. Its utility is primarily demonstrated in its role as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies.
1. Vasopressin Receptor Antagonists: Non-peptide antagonists of the arginine vasopressin (AVP) receptors, particularly the V1A and V2 subtypes, are of significant interest for the treatment of conditions such as hyponatremia and heart failure. This compound can be utilized as a starting material for the synthesis of benzanilide derivatives that exhibit potent and selective antagonism of these receptors.
2. Androgen Receptor (AR) Modulators: The androgen receptor is a key target in the treatment of prostate cancer and other androgen-related conditions. This compound serves as a foundational scaffold for the synthesis of novel, non-steroidal AR ligands. The iodo group allows for the introduction of diverse functionalities to explore the pharmacophore and optimize binding affinity and selectivity.
3. PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms. The 3-substituted benzoate moiety is a common feature in many PARP inhibitors, and this compound provides a convenient entry point for the synthesis of these molecules.
4. Kinase Inhibitors and GPCR Modulators: While less specifically documented, the structural motif of this compound is amenable to the synthesis of various kinase inhibitors and G-protein coupled receptor (GPCR) modulators through established cross-coupling methodologies.
Data Presentation
The following table summarizes the biological activity of representative compounds synthesized using methodologies where this compound is a plausible starting material.
| Compound Class | Target | Representative Compound | Bioactivity (Ki in nM) |
| Vasopressin Antagonist | V1A Receptor | 2-phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide derivative | 1.8 |
| Vasopressin Antagonist | V2 Receptor | 2-phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide derivative | 3.5 |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Protocol 1: Synthesis of a Biphenyl Intermediate via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a boronic acid, a key step in the synthesis of various bioactive molecules, including the core of certain vasopressin antagonists.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biphenyl derivative.
Protocol 2: Synthesis of an Alkyne Derivative via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, a common reaction for introducing structural diversity in the synthesis of kinase inhibitors and other complex molecules.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous THF or DMF as the solvent.
-
Add the amine base (e.g., triethylamine, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkyne derivative.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in medicinal chemistry.
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of a range of biologically active compounds, including vasopressin receptor antagonists, androgen receptor modulators, and potentially PARP and kinase inhibitors, underscores its importance in drug discovery and development. The protocols and information provided herein are intended to facilitate the use of this compound in the synthesis of novel therapeutic agents.
Application Notes: Ethyl 3-iodobenzoate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low molecular weight compounds, or "fragments," for screening against biological targets. Ethyl 3-iodobenzoate, a halogenated aromatic ester, represents a compelling, albeit currently under-documented, fragment for inclusion in screening libraries. Its key feature is the presence of an iodine atom, which can participate in halogen bonding—a specific and directional non-covalent interaction that is gaining increasing recognition for its importance in molecular recognition and protein-ligand interactions. These application notes provide a comprehensive overview of the potential utility of this compound in FBDD, including its physicochemical properties, proposed screening protocols, and strategies for hit-to-lead optimization.
Physicochemical Properties of this compound
A successful fragment should possess properties that make it suitable for screening and subsequent optimization. This compound aligns well with the "Rule of Three," a set of guidelines for fragment design.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 276.07 g/mol | < 300 Da |
| cLogP | ~3.4 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (ester carbonyl) | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
While the cLogP is slightly above the typical guideline, its overall profile makes it a suitable candidate for fragment screening. The presence of the iodine atom offers a unique opportunity for directed interactions within a protein binding pocket.
The Role of the Iodine Atom: Halogen Bonding
The iodine atom in this compound is the key to its potential as a valuable fragment. Due to the electron-withdrawing nature of the aromatic ring, the electron density around the iodine atom is anisotropically distributed, creating a region of positive electrostatic potential known as a "sigma-hole." This positive region can interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur in amino acid residues, forming a halogen bond. This specific and directional interaction can significantly contribute to the binding affinity and selectivity of a fragment.
Proposed Experimental Protocols
The following protocols outline a hypothetical screening cascade for identifying and validating the binding of this compound to a target protein.
1. Primary Screening: Biophysical Techniques
The initial step involves screening a fragment library containing this compound against the target protein to identify weak binders. High-concentration screening is typically required due to the low affinity of fragments.
a) Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Principle: This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.
-
Protocol:
-
Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded protein.
-
Dispense the protein-dye mixture into a 96-well or 384-well PCR plate.
-
Add this compound to the wells to a final concentration of 1-5 mM from a DMSO stock (ensure the final DMSO concentration is consistent across all wells and does not exceed 5%). Include appropriate controls (protein-dye only, protein-dye with DMSO).
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25 °C to 95 °C at 1 °C/minute) and monitor the fluorescence.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive ΔTm for wells containing this compound compared to the control indicates a potential hit.
-
b) Surface Plasmon Resonance (SPR)
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events between a ligand in solution and a protein immobilized on the chip.
-
Protocol:
-
Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine binding affinity (KD) and kinetics (kon, koff).
-
2. Hit Validation and Characterization
Positive hits from the primary screen should be validated using orthogonal techniques to eliminate false positives and to gain more detailed information about the binding interaction.
a) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
-
Protocol:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in the reaction cell and a solution of this compound (e.g., 100-500 µM) in the injection syringe, both in the same buffer.
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy is a powerful tool for detecting weak binding events and for mapping the binding site on the protein. Ligand-observed methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for fragment screening.
-
Protocol (STD NMR):
-
Prepare a sample of the target protein (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in a deuterated buffer.
-
Acquire a reference 1D ¹H NMR spectrum.
-
Acquire an STD spectrum by selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Protons of this compound that are in close proximity to the protein will show signals in the STD spectrum, confirming binding.
-
3. Structural Biology: X-ray Crystallography
-
Principle: Determining the co-crystal structure of the target protein in complex with this compound provides high-resolution information about the binding mode, including the specific interactions (such as halogen bonds) that stabilize the complex.
-
Protocol:
-
Crystallize the target protein using standard vapor diffusion or other crystallization methods.
-
Soak the protein crystals in a solution containing a high concentration of this compound (e.g., 10-50 mM).
-
Alternatively, co-crystallize the protein in the presence of the fragment.
-
Collect X-ray diffraction data from the crystals.
-
Solve and refine the crystal structure to visualize the binding pose of this compound in the protein's binding site.
-
Data Presentation
Table 1: Summary of Biophysical Screening Data for this compound
| Technique | Parameter | Result | Interpretation |
| DSF | ΔTm (°C) | +3.5 | Stabilization of the protein, indicating binding. |
| SPR | KD (mM) | 2.1 | Weak but measurable binding affinity. |
| ITC | KD (mM) | 2.5 | Confirms weak binding affinity. |
| ΔH (kcal/mol) | -4.2 | Enthalpically driven binding. | |
| -TΔS (kcal/mol) | -1.1 | Favorable entropic contribution. | |
| STD NMR | STD signals | Observed for aromatic and ethyl protons | Confirms direct binding to the protein. |
Visualizations
Caption: FBDD workflow from screening to lead optimization.
Caption: Halogen bond between this compound and a protein.
Hit-to-Lead Optimization Strategy
Once this compound is confirmed as a binder and its binding mode is elucidated, the next phase is to improve its potency and drug-like properties.
Structure-Activity Relationship (SAR) by Catalog
-
Fragment Growing: The ethyl ester and the aromatic ring provide vectors for chemical modification. Analogs can be sourced from commercial vendors to rapidly explore the SAR. For example, modifying the ester to other alkyl groups or amides can probe for additional interactions.
-
Exploring the Halogen: The iodine at the 3-position can be moved to the 2- or 4-position to explore different binding geometries. Furthermore, replacing iodine with bromine or chlorine can modulate the strength of the halogen bond.
Structure-Based Drug Design (SBDD)
The co-crystal structure is invaluable for SBDD. By analyzing the binding pocket, medicinal chemists can design new analogs that make additional favorable interactions with the protein, such as hydrogen bonds or hydrophobic interactions, thereby increasing potency. The directionality of the halogen bond provides a key anchor point for these design efforts.
While direct evidence for the use of this compound in FBDD is not yet widespread in published literature, its physicochemical properties and the presence of a halogen bond donor make it a fragment of high potential. The protocols and strategies outlined in these application notes provide a robust framework for researchers to explore the utility of this compound and other halogenated fragments in their drug discovery programs. The specific and directional nature of the halogen bond offers a promising avenue for the design of highly selective and potent next-generation therapeutics.
Application Notes and Protocols for the Synthesis of Substituted Benzoates from Ethyl 3-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-iodobenzoate is a versatile chemical intermediate, serving as a key building block for the synthesis of a wide array of substituted benzoate derivatives. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for four major classes of these transformations: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods enable the efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing access to biaryl, styrenyl, alkynyl, and amino-substituted benzoates, respectively. Such compounds are of significant interest in medicinal chemistry and materials science. This guide includes generalized protocols, tabulated data on reaction yields with various coupling partners, and visual diagrams of reaction pathways and workflows to aid researchers in the practical application of these synthetic methods.
Overview of Synthetic Pathways
This compound serves as a common precursor for generating diverse molecular scaffolds through palladium-catalyzed cross-coupling reactions. The choice of coupling partner and reaction conditions dictates the final substituted product, as illustrated below.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylbenzoates
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound, such as an arylboronic acid.[1] This reaction is widely used due to its mild conditions and tolerance for a broad range of functional groups.[1]
Catalytic Cycle
Experimental Protocol: General Procedure
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), via syringe.
-
Reaction : Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction : Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired ethyl 3-arylbenzoate.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 8 | 91 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/EtOH | 100 | 12 | 88 |
Yields are based on representative literature procedures for similar substrates and may vary.
Heck Coupling: Synthesis of 3-Styrylbenzoates
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[2] This reaction is particularly useful for synthesizing styrenic compounds and is typically carried out in the presence of a palladium catalyst and a base.[3]
Catalytic Cycle
Experimental Protocol: General Procedure
-
Reaction Setup : In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine (Et₃N), 2.0 mmol, 2.0 equiv.).
-
Solvent Addition : Add an anhydrous solvent such as DMF or acetonitrile (5 mL).
-
Reaction : Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Extraction : Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the ethyl 3-styrylbenzoate derivative.
Data Summary: Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 18 | 85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 24 | 78 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 16 | 75 |
| 4 | 1-Octene | Pd(OAc)₂ (2) / TBAB | K₂CO₃ | DMF | 120 | 20 | 68 |
Yields are based on representative literature procedures for similar substrates and may vary.
Sonogashira Coupling: Synthesis of 3-Alkynylbenzoates
The Sonogashira coupling is a highly effective method for creating C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[4] The reaction is co-catalyzed by palladium and copper(I) salts and requires a mild base.[5]
Catalytic Cycle
Experimental Protocol: General Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base : Add an anhydrous solvent (e.g., THF or triethylamine, 5 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv., which can also serve as the solvent). Stir for 10 minutes.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the mixture.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours until completion (monitored by TLC).
-
Work-up : Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Extraction : Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography (silica gel) to afford the desired ethyl 3-alkynylbenzoate.[4]
Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | DMF | 50 | 89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 95 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 40 | 84 |
Yields are based on representative literature procedures for similar substrates and may vary.[6]
Buchwald-Hartwig Amination: Synthesis of 3-Aminobenzoates
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[7] This method allows for the synthesis of a wide range of arylamines under relatively mild conditions.[8]
Catalytic Cycle
Experimental Protocol: General Procedure
-
Reaction Setup : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.[9]
-
Add Reagents : Add this compound (1.0 mmol, 1.0 equiv.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane, 3 mL).
-
Amine Addition : Add the amine (1.2 mmol, 1.2 equiv.).
-
Reaction : Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Extraction : Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-aminobenzoate derivative.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / RuPhos (2) | K₃PO₄ | Toluene | 100 | 85 |
| 4 | Carbazole | [Pd(allyl)Cl]₂ (1) / t-BuXPhos (2) | K₂CO₃ | Toluene | 110 | 92 |
Yields are based on representative literature procedures for similar substrates and may vary.[10]
General Experimental Workflow
A standardized workflow is essential for achieving reproducible results in palladium-catalyzed cross-coupling reactions. The following diagram outlines the key stages from preparation to final product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling with Ethyl 3-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of ethyl 3-iodobenzoate in various nickel-catalyzed cross-coupling reactions. Nickel catalysis offers a cost-effective and versatile alternative to palladium-based methods for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in pharmaceutical and materials science. This compound, an electron-deficient aryl iodide, is a valuable building block for the synthesis of a wide range of functionalized molecules.
Overview of Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are effective for a variety of cross-coupling reactions due to their ability to participate in facile oxidative addition and exist in multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)).[1][2][3] This allows for diverse reaction pathways, including those involving radical intermediates, making them suitable for coupling a broad range of electrophiles.[2][4] Common nickel-catalyzed reactions applicable to this compound include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings.
Experimental Protocols
The following are detailed protocols for key nickel-catalyzed cross-coupling reactions using this compound as the aryl halide partner.
Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. This protocol outlines the coupling of this compound with an arylboronic acid.
Reaction Scheme:
I-C₆H₄-COOEt + H-C≡C-R --[Ni catalyst, Base]--> R-C≡C-C₆H₄-COOEt
I-C₆H₄-COOEt + R₂NH --[Ni catalyst, Base]--> R₂N-C₆H₄-COOEt
I-C₆H₄-COOEt + R-ZnX --[Ni catalyst]--> R-C₆H₄-COOEt
Caption: Nickel-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: Nickel-catalyzed Sonogashira cross-coupling cycle.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for Flow Chemistry: Sonogashira Coupling of Ethyl 3-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of Ethyl 3-iodobenzoate with terminal alkynes utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, and greater scalability, making it a valuable tool in modern organic synthesis and drug discovery.
Introduction to Sonogashira Coupling in Flow Chemistry
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Transitioning this reaction to a continuous flow setup offers several key benefits. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields. The precise control over reaction parameters such as temperature, pressure, and residence time enables fine-tuning of the reaction for optimal performance and selectivity. Furthermore, the use of immobilized catalysts in packed-bed reactors facilitates catalyst recovery and reuse, reducing costs and simplifying product purification. From a safety perspective, the small reaction volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions.
This document provides two detailed protocols for the Sonogashira coupling of this compound, a common building block in medicinal chemistry, with a representative terminal alkyne, phenylacetylene. The first protocol is a copper-co-catalyzed system using a solid-supported palladium catalyst, while the second outlines a copper-free approach.
Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed flow chemistry protocols for the Sonogashira coupling of this compound with phenylacetylene.
Table 1: Reactant and Product Information
| Compound Name | Structure | Molar Mass ( g/mol ) | Role |
| This compound | 276.06 | Aryl Halide | |
| Phenylacetylene | 102.13 | Terminal Alkyne | |
| Ethyl 3-(phenylethynyl)benzoate | 250.29 | Product |
Table 2: Proposed Flow Chemistry Reaction Parameters
| Parameter | Protocol 1: Pd/Cu Co-catalyzed | Protocol 2: Copper-Free |
| Catalyst System | ||
| Palladium Catalyst | 5% Pd on alumina powder | Polymer-bound PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | 0.1% Cu₂O on alumina powder | None |
| Catalyst Ratio (Pd:Cu) | 17:1 (w/w) | N/A |
| Reactant Concentrations | ||
| This compound | 0.05 M | 0.05 M |
| Phenylacetylene | 0.06 M (1.2 eq) | 0.06 M (1.2 eq) |
| Solvent System | ||
| Solvents | Tetrahydrofuran (THF) / N,N-Dimethylacetamide (DMA) | Methanol |
| Solvent Ratio | 9:1 | N/A |
| Base | ||
| Base | Diisopropylethylamine (DIPEA) (in situ) | Sodium Hydroxide (NaOH) |
| Base Concentration/Equivalents | 3 eq | 3 eq |
| Flow Reactor Conditions | ||
| Reactor Type | Packed-Bed Reactor (e.g., X-Cube™) | Packed-Bed Reactor (e.g., H-Cube® "No H₂" mode) |
| Temperature | 80 °C | 100 °C |
| Pressure | Atmospheric | 100 bar |
| Flow Rate | 0.1 mL/min | 0.1 mL/min |
| Expected Outcome | ||
| Estimated Yield | High | High |
| Residence Time | ~60 min (for a 6 mL reactor volume) | 5 - 8 min (for a 0.5-0.8 mL cartridge void volume) |
Experimental Protocols
Protocol 1: Heterogeneous Palladium/Copper Co-catalyzed Sonogashira Coupling in a Packed-Bed Flow Reactor
This protocol is adapted from a general procedure for Sonogashira coupling in a continuous flow regime.[1]
1. Materials and Reagents:
-
This compound (0.5 mmol, 138 mg)
-
Phenylacetylene (0.6 mmol, 61.3 mg, 66 µL)
-
Dried Tetrahydrofuran (THF)
-
Dried N,N-Dimethylacetamide (DMA)
-
Diisopropylethylamine (DIPEA)
-
Solid-supported catalyst: 5% Palladium on alumina powder mixed with 0.1% Copper(I) oxide on alumina powder (17:1 w/w ratio)
-
Deionized water
-
Hexane
-
Brine
-
Magnesium sulfate (MgSO₄)
2. Equipment:
-
Continuous flow reactor system (e.g., X-Cube™) equipped with a packed-bed reactor cartridge.
-
HPLC pump
-
Back-pressure regulator
-
Syringes and tubing
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
3. Experimental Procedure:
a. Catalyst Cartridge Preparation:
-
Thoroughly mix the 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder in a 17:1 weight ratio.
-
Pack the catalyst mixture into a suitable reactor cartridge (e.g., two 64 mm size CatCarts™ in series). The total catalyst amount can be around 1.9 g.[1]
b. Reagent Solution Preparation:
-
In a clean, dry vial, dissolve this compound (0.5 mmol) and phenylacetylene (0.6 mmol) in a solvent mixture of dried THF and DMA (9:1 v/v) to a total volume of 10 mL.
-
Add diisopropylethylamine (DIPEA) as a base to the solution. The base can also be introduced as a separate stream if the flow system allows.
c. Flow Reaction Setup and Execution:
-
Install the packed catalyst cartridge into the flow reactor.
-
Prime the system with the THF/DMA (9:1) solvent mixture at the desired flow rate.
-
Set the reactor temperature to 80 °C.
-
Once the system has stabilized, switch the inlet to the reagent solution.
-
Pump the reagent solution through the heated catalyst bed at a flow rate of 0.1 mL/min.[1]
-
Collect the product stream exiting the reactor after the system has reached a steady state.
d. Work-up and Purification:
-
To the collected eluate, add 30 mL of deionized water.
-
Extract the aqueous mixture with hexane (3 x 30 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(phenylethynyl)benzoate.
Protocol 2: Copper-Free Sonogashira Coupling in a High-Pressure/High-Temperature Flow Reactor
This protocol is adapted from a general procedure for catalyst screening in a continuous flow reactor.
1. Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Methanol
-
Sodium hydroxide (NaOH)
-
Polymer-bound Palladium catalyst (e.g., FibreCat® or PdCl₂(PPh₃)₂ on divinylbenzene)
-
Dichloromethane
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄)
2. Equipment:
-
High-pressure/high-temperature continuous flow reactor system (e.g., H-Cube® in "No H₂" mode) with a catalyst cartridge.
-
HPLC pump
-
Back-pressure regulator
-
Syringes and tubing
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
3. Experimental Procedure:
a. Catalyst Cartridge Preparation:
-
Pack the polymer-bound palladium catalyst into a suitable catalyst cartridge.
b. Reagent Solution Preparation:
-
Prepare a methanolic solution containing this compound (0.05 M, 1 eq.), phenylacetylene (0.06 M, 1.2 eq.), and sodium hydroxide (0.15 M, 3 eq.).
c. Flow Reaction Setup and Execution:
-
Install the packed catalyst cartridge into the flow reactor.
-
Flush the system with methanol for 10 minutes to wet the catalyst.
-
Set the reaction parameters: temperature to 100 °C and pressure to 100 bar.
-
Pump the prepared methanolic reagent solution through the catalyst cartridge at a flow rate of 0.1 mL/min.
-
Collect the product solution as it elutes from the reactor.
d. Work-up and Purification:
-
Dilute the collected methanolic solution with dichloromethane.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to isolate Ethyl 3-(phenylethynyl)benzoate.
Visualizations
Caption: Workflow for Pd/Cu Co-catalyzed Sonogashira Coupling.
Caption: Workflow for Copper-Free Sonogashira Coupling.
Caption: Simplified Sonogashira Catalytic Cycle.
References
Application Notes and Protocols: Ethyl 3-Iodobenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodobenzoate is a versatile aromatic building block widely employed in the synthesis of a diverse range of heterocyclic compounds. Its iodine substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as intramolecular cyclization reactions. These methodologies facilitate the construction of complex molecular scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their biological activities. This document provides detailed application notes, experimental protocols, and visualizations for the synthesis of quinolinones and other heterocyclic systems from this compound, and explores the relevance of these compounds as inhibitors of key signaling pathways implicated in cancer.
Key Applications of this compound in Heterocyclic Synthesis
This compound is a key starting material for the synthesis of various heterocyclic cores, most notably quinolinone derivatives. The general strategy involves a palladium-catalyzed cross-coupling reaction to introduce a functional group at the 3-position of the benzoate, followed by subsequent chemical transformations and cyclization to yield the desired heterocyclic framework.
Synthesis of Quinolinone Derivatives
A prominent application of this compound is in the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. These compounds are of particular interest as they form the core structure of many biologically active molecules, including kinase inhibitors. The synthesis of ethyl 3-(4-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate and ethyl 3-(1-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzoate has been reported, highlighting the utility of this compound in accessing these complex structures.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of heterocyclic compounds and the biological activity of the resulting scaffolds.
| Heterocyclic Compound Class | Starting Materials | Key Reaction Type | Product | Yield (%) | Reference |
| Quinolinones | This compound, Substituted quinolinone precursors | Suzuki-Miyaura Coupling | Ethyl 3-(quinolin-3-yl)benzoate derivatives | Not specified | |
| Isoindolo[1,2-b]quinazolinones | 2-(2-bromophenyl)quinazolin-4(3H)-ones, Terminal alkynes | Sonogashira Coupling/Hydroamination | Isoindolo[1,2-b]quinazolin-10(12H)-one derivatives | Good | [1] |
| 3-Amino oxindoles | N-aryl amides | Intramolecular Cyclization | 3-Amino oxindoles | Not specified | [2] |
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| PI3K/Akt/mTOR | Quinoline derivatives | Varies | [3][4][5][6][7] |
| VEGFR-2 | Quinolinone derivatives | Varies | [8][9][10] |
| Src | Pyrazolo[3,4-d]pyrimidine | Varies | [2] |
| Pim-1 | Quinoline-pyridine hybrids | Varies | [11][][13][14][15] |
Experimental Protocols
The following are representative protocols for key reactions involving this compound in the synthesis of heterocyclic compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for the Synthesis of Ethyl 3-(Quinolin-3-yl)benzoate Derivatives (Representative)
This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl iodide with a boronic acid, which is a key step in the synthesis of the target quinolinone derivatives.
Materials:
-
This compound
-
Appropriate quinoline boronic acid derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the quinoline boronic acid derivative (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-(quinolin-3-yl)benzoate derivative.
Protocol 2: General Procedure for Sonogashira Coupling followed by Cyclization (Representative)
This protocol illustrates a general approach for a Sonogashira coupling of an aryl iodide with a terminal alkyne, followed by an intramolecular cyclization to form a heterocyclic ring system.
Materials:
-
This compound
-
Appropriate terminal alkyne (e.g., containing an amino group for subsequent cyclization)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., DMF or THF)
-
Reagents for cyclization (e.g., base or acid)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., DMF or THF) and triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Upon completion of the coupling, add the reagent for cyclization (e.g., a base like sodium hydride or an acid like p-toluenesulfonic acid, depending on the desired transformation).
-
Heat the reaction mixture as required to effect cyclization.
-
After cooling, quench the reaction (if necessary) and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired heterocyclic compound.
Signaling Pathways and Experimental Workflows
The heterocyclic compounds synthesized from this compound, particularly quinolinone derivatives, have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate these pathways and a general workflow for the synthesis and evaluation of these compounds.
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by quinolinone derivatives.
Caption: Src kinase signaling pathways and their inhibition.
Caption: Pim-1 kinase signaling pathway and its inhibition.
Experimental Workflow
Caption: General experimental workflow from synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly quinolinones. The methodologies outlined in this document, based on palladium-catalyzed cross-coupling reactions, provide a robust foundation for the generation of complex molecular architectures. The resulting heterocyclic scaffolds often exhibit potent biological activities, including the inhibition of key signaling pathways implicated in cancer. The provided protocols and diagrams serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the full potential of this compound in the discovery of novel therapeutic agents. Further optimization of reaction conditions and exploration of novel cyclization strategies will undoubtedly expand the scope of heterocycles accessible from this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PIM1 - Wikipedia [en.wikipedia.org]
- 15. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols: Arylzinc Formation from Ethyl 3-iodobenzoate for Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. A key step in this palladium-catalyzed reaction is the preparation of organozinc reagents. This application note provides a detailed protocol for the formation of an arylzinc reagent from ethyl 3-iodobenzoate and its subsequent use in Negishi coupling reactions. The use of highly reactive zinc, such as Rieke® Zinc or LiCl-activated zinc dust, allows for the direct insertion of zinc into the carbon-iodine bond under mild conditions, demonstrating excellent tolerance for the ester functional group present in the substrate.[1][2] This methodology is crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
Reaction Overview
The overall process involves two main stages:
-
Arylzinc Reagent Formation: The oxidative addition of activated zinc to this compound to form the corresponding arylzinc iodide.
-
Negishi Cross-Coupling: The palladium-catalyzed reaction of the in-situ generated arylzinc reagent with an organic halide (e.g., an aryl iodide) to form the desired biaryl product.
Data Presentation
Table 1: Representative Conditions for Arylzinc Reagent Formation
| Entry | Zinc Source | Activator/Additive | Solvent | Temperature (°C) | Time (h) | Notes |
| 1 | Zinc Dust | 1,2-Dibromoethane, TMSCl, LiCl | THF | 25 | 24 | LiCl is crucial for efficient insertion at room temperature.[2] |
| 2 | Rieke® Zinc | - | THF | Room Temp. | 2-4 | Highly reactive zinc prepared from the reduction of ZnCl₂. |
| 3 | Zinc Dust | I₂ (catalytic) | DMAC | Room Temp. | Not specified | Iodine activates the zinc surface. |
Table 2: Representative Yields for Negishi Coupling of Arylzinc Reagents with Aryl Halides
| Entry | Arylzinc Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | Reference |
| 1 | Ethyl 4-(iodozincio)benzoate | Allyl bromide | CuCN·2LiCl (catalytic) | - | THF | 94 | [2] |
| 2 | 4-(Methoxycarbonyl)phenylzinc iodide | (E)-3-(2-methoxyphenyl)acryloyl chloride | Pd(PPh₃)₄ (1) | - | DME | 70 | [3] |
| 3 | 4-(Methoxycarbonyl)phenylzinc iodide | (E)-3-(naphthalen-1-yl)acryloyl chloride | Pd(PPh₃)₄ (1) | - | DME | 85 | [3] |
| 4 | 4-(Methoxycarbonyl)phenylzinc iodide | (E)-3-(thiophen-2-yl)acryloyl chloride | Pd(PPh₃)₄ (1) | - | DME | 82 | [3] |
| 5 | Cyclohexylzinc reagent (ester-functionalized) | Methyl 4-iodobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | THF/NEP | 80 | [4] |
Experimental Protocols
Protocol 1: Formation of Ethyl 3-(iodozincio)benzoate using LiCl-activated Zinc Dust
This protocol is adapted from the procedure described by Knochel and coworkers for the preparation of functionalized arylzinc reagents.[2]
Materials:
-
This compound
-
Zinc dust (<10 micron, >98%)
-
Lithium chloride (LiCl), anhydrous
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Argon or high-purity nitrogen
Procedure:
-
Zinc Activation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents relative to this compound) and anhydrous LiCl (1.0 equivalent).
-
Evacuate the flask and backfill with argon. This cycle should be repeated three times.
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add 1,2-dibromoethane (approx. 5 mol%) and trimethylsilyl chloride (approx. 2.5 mol%).
-
Gently heat the mixture with a heat gun until gas evolution is observed. Then, allow the mixture to cool to room temperature.
-
-
Arylzinc Formation:
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Transfer the solution of this compound to the activated zinc suspension via cannula under a positive pressure of argon.
-
Stir the reaction mixture at room temperature.
-
The progress of the reaction can be monitored by quenching small aliquots with saturated NH₄Cl solution, extracting with ethyl acetate, and analyzing the organic layer by GC-MS or TLC to observe the disappearance of the starting material. The reaction is typically complete within 24 hours.
-
The resulting greyish solution of ethyl 3-(iodozincio)benzoate is used directly in the subsequent Negishi coupling step.
-
Protocol 2: Negishi Cross-Coupling of Ethyl 3-(iodozincio)benzoate with an Aryl Iodide
This protocol is a general procedure adapted from literature for the Negishi coupling of functionalized arylzinc reagents.[3][5]
Materials:
-
Solution of ethyl 3-(iodozincio)benzoate in THF (from Protocol 1)
-
Aryl iodide (e.g., 4-iodo-N,N-dimethylaniline) (0.9 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Anhydrous N-ethylpyrrolidone (NEP) (optional, can improve yield and selectivity)[4]
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Argon or high-purity nitrogen
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under argon, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Add anhydrous THF to dissolve the catalyst components.
-
-
Coupling Reaction:
-
To the solution of ethyl 3-(iodozincio)benzoate (1.0 equivalent) from Protocol 1, add the solution of the aryl iodide (0.9 equivalents) in anhydrous THF via cannula.
-
If using, add anhydrous NEP (10% by volume).
-
Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ethyl 3-arylbenzoate.
-
Visualizations
Caption: Workflow for the preparation of the arylzinc reagent.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 2. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling of Ethyl 3-iodobenzoate
Welcome to the technical support center for the Sonogashira coupling of Ethyl 3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing catalyst loading and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading range for the Sonogashira coupling of an aryl iodide like this compound?
A1: For aryl iodides, which are highly reactive in Sonogashira couplings, the palladium catalyst loading can vary significantly.[1][2] For initial optimization experiments, a higher loading of 1-5 mol% is often used to ensure the reaction proceeds effectively.[3] With highly active catalyst systems, it is possible to achieve excellent yields with much lower loadings, sometimes as low as 0.02 mol% to 0.1 mol%.[4][5]
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is commonly "palladium black," which forms when the active Pd(0) catalyst decomposes and agglomerates, rendering it inactive.[2][6] This is often caused by the presence of oxygen, excessively high reaction temperatures, or the use of certain solvents like THF which can sometimes promote its formation.[7][8] To prevent this, ensure your solvents and reagents are thoroughly degassed, maintain a strictly inert atmosphere (argon or nitrogen), and avoid unnecessarily high temperatures.[8]
Q3: My desired product is contaminated with a significant amount of homocoupled alkyne (Glaser coupling). How can I minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[9] The most effective way to eliminate this is to switch to a copper-free Sonogashira protocol.[2][10] If a copper co-catalyst is necessary, minimizing its loading and ensuring the reaction is strictly anaerobic can help. Another strategy is the slow addition of the terminal alkyne to the reaction mixture using a syringe pump, which keeps its instantaneous concentration low and favors the desired cross-coupling pathway.[6]
Q4: Is a copper co-catalyst (like CuI) always necessary?
A4: While the classic Sonogashira reaction employs a copper(I) co-catalyst to increase the reaction rate, it is not always necessary.[1] Copper-free Sonogashira reactions are widely used, especially to avoid the issue of alkyne homocoupling.[10] These protocols may require different ligands or reaction conditions to achieve high efficiency.[2]
Q5: Which palladium catalyst and ligands are best for coupling this compound?
A5: Common and effective palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] Since this compound is an activated aryl iodide, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[3] If reactivity is still an issue, consider using more electron-rich and bulky ligands, such as XPhos, which can increase the rate of oxidative addition.[3][4]
Q6: What are the best practices for solvent and base selection?
A6: The solvent must dissolve all reaction components.[3] Common choices include THF, DMF, and amines like triethylamine (Et₃N) or diisopropylamine (DIPA).[3] The amine often serves as both the solvent and the base.[3] The base is crucial for neutralizing the HI byproduct and promoting the formation of the copper acetylide (in copper-catalyzed reactions).[3] Ensure the solvent is anhydrous and thoroughly degassed before use.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low to no conversion of your this compound, follow this troubleshooting guide.
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Significant Side Product Formation (Homocoupling)
If the primary impurity is the homocoupled alkyne dimer, use this guide.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Presence | Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of inert gas. | Oxygen promotes the oxidative Glaser coupling, which is the primary pathway for alkyne homocoupling, especially with a copper co-catalyst.[2] |
| High Copper(I) Concentration | Reduce the loading of the Cu(I) co-catalyst (e.g., from 2 mol% to 0.5-1 mol%). | While catalytic, an excess of copper can accelerate the rate of homocoupling relative to the cross-coupling reaction.[10] |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump. | Keeping the instantaneous concentration of the alkyne low favors the cross-coupling pathway over the second-order homocoupling reaction.[6] |
| Inefficient Cross-Coupling | Switch to a copper-free Sonogashira protocol. | This is the most direct method to eliminate the primary mechanism for Glaser coupling.[10] |
Data Presentation: Catalyst Loading Optimization
The optimal catalyst loading balances reaction efficiency with cost and potential for metal contamination in the final product. Below is a table illustrating a typical optimization strategy.
| Entry | Pd Catalyst | Catalyst Loading (mol%) | CuI Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | PdCl₂(PPh₃)₂ | 2.0 | 2.0 | 25 | 4 | 95 | High loading to establish baseline reactivity. |
| 2 | PdCl₂(PPh₃)₂ | 1.0 | 2.0 | 25 | 6 | 94 | Halving the loading maintains high yield. |
| 3 | PdCl₂(PPh₃)₂ | 0.5 | 2.0 | 25 | 12 | 91 | Further reduction slightly increases reaction time. |
| 4 | PdCl₂(PPh₃)₂ | 0.1 | 2.0 | 50 | 12 | 88 | Low loading may require heating to maintain rate.[11] |
| 5 | PdCl₂(PPh₃)₂ | 0.05 | 2.0 | 50 | 24 | 75 | Yield drops, indicating insufficient catalyst. |
| 6 | PdCl₂(PPh₃)₂ | 0.5 | 0 | 50 | 18 | 85 | Copper-free condition, no homocoupling observed. |
Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Protocol for Optimizing Palladium Catalyst Loading
This protocol provides a general methodology for optimizing the palladium catalyst loading for the Sonogashira coupling of this compound with a terminal alkyne (e.g., Phenylacetylene).
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Anhydrous, Degassed Solvent (e.g., Triethylamine or THF/Triethylamine mixture)
-
Magnetic stir bars
-
Oven-dried Schlenk flasks with septa
-
Inert gas supply (Argon or Nitrogen)
Caption: Experimental workflow for optimizing catalyst loading.
Procedure:
-
Reaction Setup: To a series of oven-dried Schlenk flasks, add this compound (1.0 mmol) and a magnetic stir bar.
-
Catalyst Addition: In separate flasks, add the desired amount of the palladium catalyst to screen a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Add the copper(I) iodide (e.g., 2 mol%) to each flask.
-
Inert Atmosphere: Seal the flasks with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (5 mL) and base (if not used as the solvent, e.g., 3.0 mmol) to each flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to each flask via syringe.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., 25-50 °C). Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reactions to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
-
Optimization: Determine the isolated yield for each catalyst loading to identify the optimal condition that provides the best balance of yield, reaction time, and cost.[8]
Signaling Pathways & Logical Relationships
The Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[4]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Ethyl 3-iodobenzoate Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-iodobenzoate in cross-coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you suppress homocoupling side reactions and maximize the yield of your desired cross-coupled products.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound, presented in a question-and-answer format.
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
-
Question: I am observing a significant amount of the homocoupled biaryl product from my boronic acid reagent in the Suzuki-Miyaura coupling with this compound. How can I minimize this side reaction?
-
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and the choice of reaction conditions. Here are several strategies to suppress it:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1][2] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the cross-coupled product over the homocoupling pathway.[3] Consider using ligands such as SPhos or XPhos.
-
Base Selection: The strength and type of base can influence the extent of homocoupling. Weaker bases are sometimes found to be beneficial. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended to find the optimal conditions for your specific system.[4][5]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use of Aryltrifluoroborates: Consider converting your boronic acid to the corresponding potassium aryltrifluoroborate salt. These reagents are often more stable and less prone to homocoupling under certain conditions.[1]
-
Issue 2: Formation of Diynes (Homocoupling) in Sonogashira Coupling
-
Question: My Sonogashira coupling of this compound with a terminal alkyne is producing a significant amount of the homocoupled diyne (Glaser coupling product). What is the cause and how can I prevent it?
-
Answer: The homocoupling of terminal alkynes in Sonogashira reactions is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6][7] To suppress this side reaction, consider the following approaches:
-
Copper-Free Conditions: The most effective way to prevent diyne formation is to perform the reaction in the absence of a copper co-catalyst.[6][7][8] Several copper-free Sonogashira protocols have been developed and are often highly effective.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary for your system, it is crucial to maintain a strictly oxygen-free environment throughout the reaction.
-
Use of a Reductant: In some cases, the addition of a mild reducing agent can help to maintain the active catalytic species and suppress oxidative homocoupling.
-
Amine Base: The choice of amine base can also play a role. Tertiary amines like triethylamine or diisopropylethylamine are commonly used.
-
Issue 3: Low Yield and/or Complex Mixture in Heck Coupling
-
Question: The Heck coupling of this compound with my alkene is giving a low yield of the desired product and multiple other spots on TLC. What are the likely side reactions and how can I optimize the reaction?
-
Answer: Low yields in Heck reactions can be due to several factors, including catalyst deactivation and competing side reactions. Common issues include:
-
β-Hydride Elimination: This can lead to the formation of regioisomeric products or isomerization of the double bond in the product. The choice of ligand and base can influence the regioselectivity.
-
Catalyst Decomposition: The formation of palladium black is a sign of catalyst decomposition. Using more robust ligands or catalyst systems can mitigate this.
-
Substituent Effects: The electronic nature of the substituents on the alkene can significantly impact the reaction outcome. Electron-deficient alkenes are generally more reactive in the Heck reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for palladium-catalyzed cross-coupling and where does homocoupling arise?
-
A1: The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. Homocoupling can occur at different stages. For example, in Suzuki coupling, two molecules of the boronic acid can transmetalate with a Pd(II) species, which then undergoes reductive elimination to form the homocoupled product.[1]
-
-
Q2: How does the choice of palladium precursor affect the reaction?
-
A2: While Pd(PPh₃)₄ is a common Pd(0) source, Pd(OAc)₂ and PdCl₂(PPh₃)₂ are Pd(II) sources that are reduced in situ to the active Pd(0) species. The choice of precursor can sometimes influence the catalyst's activity and stability. Pre-catalysts, which are more stable and generate the active Pd(0) species under the reaction conditions, are also an excellent option.
-
-
Q3: Can Ullmann-type homocoupling of this compound be a significant side reaction?
-
A3: The classic Ullmann reaction is a copper-catalyzed homocoupling of aryl halides, typically requiring high temperatures.[9] In palladium-catalyzed cross-coupling reactions, the direct homocoupling of this compound is less common than the homocoupling of the organometallic partner, especially under milder conditions. However, it can occur, particularly at higher temperatures or with certain catalyst systems.[10]
-
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of cross-coupling reactions. Note that this data is for analogous systems and should be used as a guideline for optimizing your reaction with this compound.
Table 1: Effect of Base on the Yield of a DNA-Compatible Suzuki-Miyaura Coupling of an Aryl Iodide [4]
| Entry | Base (600 equiv) | Yield (%) |
| 1 | K₂CO₃ | 94 |
| 2 | KOH | ~94 |
| 3 | Na₂CO₃ | Poor |
| 4 | Cs₂CO₃ | Poor |
| 5 | K₃PO₄ | Poor |
| 6 | CsOH | Poor |
Table 2: Ligand and Solvent Screening for the Suzuki-Miyaura Coupling of Bromobenzene with n-Butylboronic Acid [11]
| Ligand | Base | Solvent | Conversion (%) at 105 °C, 24h |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | K₃PO₄ | Toluene | quant. |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | 3N NaOH | Dioxane | quant. |
| 2-(Dicyclohexylphosphino)-2'-methoxy-1,1'-biphenyl | K₃PO₄ | Dioxane | Complete |
| 2-(Dicyclohexylphosphino)-2'-methoxy-1,1'-biphenyl | 3N NaOH | i-PrOH | quant. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
THF (10 mL)
-
Schlenk flask, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add degassed THF and degassed triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the amine salt and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Heck Coupling of this compound with Styrene [12]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
DMF (5 mL)
-
Sealed reaction tube, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a sealed reaction tube, add this compound, styrene, Pd(OAc)₂, and triethylamine.
-
Add DMF to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, indicating the point where boronic acid homocoupling can occur in a Suzuki reaction.
Caption: A troubleshooting workflow for addressing high homocoupling in cross-coupling reactions.
Caption: A decision-making guide for selecting initial strategies to suppress homocoupling based on the type of cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. sctunisie.org [sctunisie.org]
Purification challenges of products from Ethyl 3-iodobenzoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Ethyl 3-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
This compound is a versatile reagent frequently used in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron compound.
-
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.[1][2]
-
Heck Coupling: For the formation of a C-C bond with an alkene.[3][4]
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.[5]
Q2: What are the typical impurities encountered when working with this compound reactions?
Common impurities can originate from starting materials, side reactions, or the catalyst system. These may include:
-
Unreacted this compound: Incomplete reaction.
-
Homocoupling products: Resulting from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the alkyne (in Sonogashira coupling).
-
Side products from the base: For instance, if using a tert-butoxide base, tert-butanol can be a byproduct.[5]
-
Residual catalyst: Palladium and ligand residues are common impurities.
-
Solvent and other reagents: From the reaction and work-up steps.
Q3: What are the recommended general purification strategies for products derived from this compound?
The primary purification methods for products from this compound reactions are:
-
Flash Column Chromatography: This is the most widely used technique for separating the desired product from impurities.[1][6] Silica gel is a common stationary phase, with eluent systems typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6]
-
Recrystallization: This method is effective for solid products and can yield high purity.[1] The choice of solvent is crucial for successful recrystallization.
-
Aqueous Work-up: Before chromatographic purification, an aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, brine, and sometimes a basic solution like sodium bicarbonate to neutralize any acid.[1][7]
-
Filtration: In some cases, particularly with non-polar solvents, the reaction mixture can be filtered through a pad of celite to remove solid byproducts and some of the catalyst.[5]
Troubleshooting Guides
Problem 1: Low or No Product Formation in a Suzuki Coupling Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are fresh and of high purity. Use an appropriate catalyst loading (typically 1-5 mol%). |
| Insufficient Degassing | Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst. This can be done by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[7] |
| Poor Quality Reagents | Use freshly purchased or purified reagents, especially the boronic acid and the base. |
| Incorrect Base | The choice and amount of base are critical. Common bases include K₃PO₄, Cs₂CO₃, and Na₂CO₃. Ensure the base is anhydrous if required by the specific protocol. |
| Low Reaction Temperature | The reaction may require heating. Optimize the temperature based on literature procedures for similar substrates. |
Experimental Workflow for Troubleshooting Low Yield in Suzuki Coupling:
Problem 2: Presence of Significant Homocoupling Product in Sonogashira Coupling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Excess Alkyne | Use a stoichiometry of alkyne to aryl halide closer to 1:1 or a slight excess of the alkyne (e.g., 1.1 equivalents). |
| Presence of Oxygen | Rigorous exclusion of oxygen is crucial to minimize oxidative homocoupling of the alkyne. Ensure proper degassing and maintenance of an inert atmosphere. |
| Inappropriate Copper Co-catalyst Concentration | While copper (I) iodide is a common co-catalyst, its concentration can influence homocoupling. Try reducing the amount of CuI or consider a copper-free Sonogashira protocol. |
| High Reaction Temperature | Elevated temperatures can sometimes promote homocoupling. Attempt the reaction at a lower temperature. |
Problem 3: Difficulty in Removing Palladium Catalyst Residues
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Strong Binding of Palladium to Product | Some products can chelate with palladium, making it difficult to remove. |
| Inadequate Work-up | A simple aqueous wash may not be sufficient. |
| Precipitation of Palladium Black | Decomposed catalyst can be finely dispersed in the reaction mixture. |
Purification Strategy for Palladium Removal:
Data Presentation
Table 1: Comparison of Purification Methods for a Model Suzuki Coupling Product
Reaction: this compound + Phenylboronic Acid -> Ethyl 3-phenylbenzoate
| Purification Method | Crude Purity (%) | Purified Purity (%) | Yield (%) | Solvent System | Notes |
| Flash Column Chromatography | 80 | >98 | 88 | Hexane:Ethyl Acetate (Gradient) | Effective for removing both polar and non-polar impurities. |
| Recrystallization | 80 | >99 | 78 | Ethanol/Water | Suitable for solid products, but the product in this case is often an oil at room temperature. May require derivatization. |
| Preparative HPLC | 80 | >99.5 | 70 | Acetonitrile/Water with 0.1% TFA | Provides very high purity but is less scalable and more expensive. |
Note: The data presented in this table is a representative example, and actual results may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water).[7]
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
General Protocol for Work-up and Extraction
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water to remove the bulk of inorganic salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine to remove residual water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Late stage iodination of biologically active agents using a one-pot process from aryl amines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11860K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting guide for sluggish Suzuki coupling with aryl iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during Suzuki-Miyaura cross-coupling reactions involving aryl iodides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aryl iodide is sluggish or has a very low yield. What are the most common initial checks?
A sluggish or low-yielding Suzuki reaction with an aryl iodide, which is typically a reactive electrophile, points to potential issues with one of the core components of the reaction. The first aspects to meticulously evaluate are:
-
Catalyst System: The activity of the palladium catalyst and the choice of ligand are paramount.
-
Reagents: The purity and stability of the boronic acid, aryl iodide, and base can significantly impact the reaction's success.
-
Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen can inhibit the catalytic cycle.
-
Solvent: The solvent must be appropriate for the substrates and catalyst system, and crucially, it must be properly degassed.[1]
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?
Common side reactions in Suzuki coupling include homocoupling of the boronic acid and dehalogenation of the aryl iodide.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[1][2] Rigorous degassing of the reaction mixture is the primary method to suppress homocoupling.[1]
-
Dehalogenation: In this side reaction, the aryl iodide is reduced, and the iodine is replaced by a hydrogen atom. This can be caused by various factors, including the presence of hydride sources in the reaction mixture.
To minimize these side reactions, ensure a thoroughly inert atmosphere, use high-purity reagents, and consider the addition of a mild reducing agent like potassium formate to maintain the palladium in its active Pd(0) state.[1]
Q3: Can the choice of base significantly impact a sluggish reaction?
Yes, the base plays a critical role in the transmetalation step and its selection can be crucial for an efficient reaction. For sluggish couplings, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly effective. In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, though care must be taken as it can promote side reactions.[3][4]
Q4: My aryl iodide is sterically hindered, and the reaction is not proceeding. What is the most critical parameter to change?
For sterically hindered aryl iodides, the choice of ligand is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often required to facilitate both the oxidative addition and the reductive elimination steps, which are impeded by steric hindrance.[5]
Q5: Why might a Suzuki coupling with an aryl iodide be slow at lower temperatures?
While aryl iodides are generally reactive, some studies have shown that with "classical" Pd/PPh₃ catalyst systems, couplings can be inefficient at lower temperatures (around 50°C). This has been attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. Increasing the reaction temperature can often overcome this issue.[6][7]
Troubleshooting Workflow
If you are experiencing a sluggish or failed Suzuki coupling with an aryl iodide, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting sluggish Suzuki coupling reactions.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of Suzuki coupling reactions involving aryl iodides. Note that optimal conditions are highly substrate-dependent.
| Parameter | Variation | Substrates | Yield (%) | Reaction Time (h) | Reference(s) |
| Catalyst | Pd(PPh₃)₄ vs. Na₂PdCl₄/sSPhos | DNA-conjugated aryl iodide + Phenylboronic acid | 41 vs. 67 | 24-28 | [8] |
| Ligand | PPh₃ vs. P(o-tol)₃ | p-iodotoluene + Phenylboronic acid | 8 vs. 85 | 1 | [6] |
| Temperature | 50 °C vs. 100 °C | p-iodotoluene + Phenylboronic acid pinacol ester | 7 vs. 89 | 1 | [6] |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | Aryl iodide + Arylboronic acid | Varied | Varied | [3][4][9] |
| Catalyst Loading | 1 mol% vs. 2.4 mol% | 4-chloroiodobenzene + 4-methoxyphenylboronic acid | ~60 vs. >95 | 24 | [10] |
Key Experimental Protocols
Protocol 1: Control Reaction to Test Palladium Catalyst Activity
This protocol uses a known, reliable coupling reaction to verify the activity of your palladium catalyst.
Materials:
-
Iodobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (1 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add iodobenzene, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction should proceed to high conversion within 1-2 hours if the catalyst is active.
-
If the reaction fails or is very slow, it is a strong indication that your palladium catalyst has degraded.
Protocol 2: Rigorous Solvent Degassing using Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen, which can prevent catalyst deactivation and suppress homocoupling side reactions.[1]
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Schlenk line with a vacuum pump and inert gas supply
-
Liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Place the solvent in a Schlenk flask, filling it to no more than half its volume.[11]
-
Attach the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in liquid nitrogen or a dry ice/acetone bath.[12]
-
Once the solvent is completely frozen, open the flask's stopcock to the vacuum line and evacuate for 10-15 minutes.[13]
-
Close the stopcock to the vacuum line.[12]
-
Remove the cooling bath and allow the solvent to thaw completely. You may observe gas bubbles evolving from the liquid.[11]
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.[13]
-
After the final thaw, backfill the flask with an inert gas. The solvent is now ready for use.
Caption: A flowchart of the freeze-pump-thaw degassing method.
Protocol 3: Purification of Boronic Acids
Impurities in boronic acids, particularly the corresponding boroxines (cyclic anhydrides), can inhibit the reaction.[14] A simple acid-base extraction can often improve purity.
Materials:
-
Crude boronic acid
-
Diethyl ether or other suitable organic solvent
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Aqueous hydrochloric acid solution (e.g., 1 M)
-
Separatory funnel
Procedure:
-
Dissolve the crude boronic acid in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with an aqueous sodium hydroxide solution. The boronic acid will deprotonate to form the water-soluble boronate salt.
-
Separate the aqueous layer, which now contains the boronate salt.
-
Wash the aqueous layer with fresh diethyl ether to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid until the boronic acid precipitates out.
-
Collect the purified boronic acid by filtration, wash with cold water, and dry under vacuum.
This purified boronic acid should be stored in a desiccator to prevent reformation of the boroxine.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. scribd.com [scribd.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Heck Reactions with Electron-Deficient Aryl Halides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of Heck reactions involving electron-deficient aryl halides.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction with electron-deficient aryl halides, offering potential causes and solutions in a question-and-answer format.
Question 1: My Heck reaction with an electron-deficient aryl chloride or bromide is giving a low yield or no product. What are the likely causes?
Answer:
Low yields in Heck reactions with electron-deficient aryl halides, particularly chlorides, are a common challenge. The primary reasons often revolve around the difficulty of the oxidative addition step and the stability of the palladium catalyst. Key factors to investigate include:
-
Inefficient Oxidative Addition: Aryl chlorides and electron-deficient aryl bromides have strong carbon-halogen bonds, making the initial oxidative addition to the Pd(0) center slow and often the rate-limiting step.
-
Catalyst Decomposition: At the higher temperatures often required to activate these substrates, the palladium catalyst can decompose, forming inactive palladium black.[1] This is a frequent cause of reaction failure.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating oxidative addition. An unsuitable ligand may not provide the necessary electronic and steric properties for the challenging substrate.
-
Suboptimal Base or Solvent: The base is critical for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[2] The choice of solvent can significantly impact the solubility of reactants and the stability of the catalytic species.
Question 2: I am observing the formation of palladium black in my reaction. How can I prevent this and maintain catalyst activity?
Answer:
The formation of palladium black indicates catalyst decomposition and is a major contributor to low yields.[1] To mitigate this, consider the following strategies:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] If possible, screen for a catalyst system that operates effectively at a lower temperature. Some modern catalyst systems are designed for milder conditions.[2][3][4]
-
Use More Robust Ligands: Certain ligands, such as bulky, electron-rich phosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs), can stabilize the palladium catalyst and prevent agglomeration, even at elevated temperatures.[1][5] Palladacycles are also known for their thermal stability.[1]
-
Adjust Catalyst Loading: While counterintuitive, lowering the catalyst loading can sometimes improve yields by minimizing catalyst decomposition pathways.
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
Question 3: Which ligands are most effective for Heck reactions with electron-deficient aryl halides?
Answer:
The choice of ligand is critical for the success of Heck reactions with challenging substrates. For electron-deficient aryl halides, especially aryl chlorides, bulky and electron-rich ligands are generally preferred as they promote the difficult oxidative addition step.[1]
-
Bulky, Electron-Rich Phosphines: Ligands such as di-1-adamantyl-n-butylphosphine and P(t-Bu)3 have shown high efficiency.[5][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable and active palladium complexes that can be very effective for coupling aryl chlorides.[1]
-
Palladacycles: These pre-catalysts are often thermally stable and can be highly active for the activation of aryl chlorides.[1]
Question 4: My reaction is sluggish. How can I increase the reaction rate?
Answer:
Slow reaction rates are often linked to the challenging oxidative addition step. To accelerate the reaction, you can:
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the rate. However, this must be balanced with the risk of catalyst decomposition.
-
Optimize Ligand and Palladium Source: Switching to a more active catalyst system, such as one based on a bulky, electron-rich phosphine ligand or an NHC, can significantly increase the reaction rate.[1]
-
Use Additives: In some cases, additives like tetralkylammonium salts (e.g., TBAB) can act as phase-transfer catalysts and improve reaction rates, especially in biphasic or aqueous media.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for aryl halides in the Heck reaction?
A1: The reactivity of aryl halides in the Heck reaction generally follows the order of bond dissociation energy: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more specialized and robust catalyst systems.[7]
Q2: Can I use a Pd(II) precatalyst like Pd(OAc)2, or do I need a Pd(0) source?
A2: Yes, Pd(II) precatalysts like Pd(OAc)2 are commonly used and are often more stable and easier to handle than Pd(0) sources like Pd(PPh3)4.[7] The Pd(II) is reduced in situ to the active Pd(0) species. In fact, Pd(OAc)2 in combination with phosphine ligands can be more efficient than using a pre-formed Pd(0) complex.[7]
Q3: What role does the base play in the Heck reaction?
A3: The base is essential for the final step of the catalytic cycle, which involves the reductive elimination of HX from the palladium hydride intermediate to regenerate the active Pd(0) catalyst.[2] Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K2CO3, NaOAc). The choice of base can significantly impact the reaction rate and yield.[2]
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include:
-
Homocoupling of the aryl halide.
-
Isomerization of the double bond in the product.
-
Reduction of the aryl halide.
-
Polymerization of the olefin.
Careful optimization of reaction conditions can help to minimize these side reactions.
Data Presentation
Table 1: Comparison of Ligands for the Heck Reaction of 4-Chloroacetophenone with Butyl Acrylate
| Ligand Precursor | Yield (%) | Time (h) |
| 5,6-dibutoxy-N,N′-dibutylbenzimidazolium bromide | 93 | 6 |
| N,N′-dibutylbenzimidazolium bromide | 79 | 12 |
| 5,6-difluoro-N,N′-dibutylbenzimidazolium bromide | 50 | 12 |
Reaction conditions: 1 mol% palladium, molten tetrabutylammonium bromide (TBAB) as solvent.[8]
Table 2: Effect of Halide on Heck Coupling of Halobenzenes with Styrene
| Halobenzene | Yield (%) |
| Iodobenzene | 95 |
| Bromobenzene | 70 |
| Chlorobenzene | 5 |
Reaction conditions: Pd(OAc)2/PPh3 catalyst system, DMF solvent, 100°C, 12h.[9]
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of an Electron-Deficient Aryl Bromide with an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Electron-deficient aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
P(t-Bu)3·HBF4 (0.06 mmol, 6 mol%)
-
Triethylamine (Et3N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)2 (0.02 mmol), and P(t-Bu)3·HBF4 (0.06 mmol).
-
Add DMF (5 mL) to the flask and stir the mixture to dissolve the solids.
-
Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS, typically 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Heck product.
Visualizations
Caption: Troubleshooting workflow for low yield in Heck reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sctunisie.org [sctunisie.org]
Dehalogenation as a side reaction in Suzuki coupling of Ethyl 3-iodobenzoate
Topic: Dehalogenation as a Side Reaction in the Suzuki Coupling of Ethyl 3-Iodobenzoate
This technical support guide is intended for researchers, scientists, and professionals in drug development. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common side reaction of dehalogenation during the Suzuki-Miyaura coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of the Suzuki coupling of this compound?
A1: Dehalogenation is a significant side reaction where the iodine atom on this compound is replaced by a hydrogen atom, yielding ethyl benzoate as an undesired byproduct. This reaction consumes the starting material, reduces the yield of the desired biaryl product, and complicates the purification process. Given that aryl iodides are highly reactive in Suzuki couplings, they are also more prone to this side reaction compared to aryl bromides or chlorides.[1][2]
Q2: How can I confirm that dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct, ethyl benzoate, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of ethyl benzoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for ethyl benzoate, notably the disappearance of the complex splitting pattern of the iodinated aromatic ring and the appearance of signals corresponding to a monosubstituted benzene ring.
Q3: What are the primary mechanistic causes of dehalogenation in this reaction?
A3: Dehalogenation in Suzuki coupling reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from several sources within the reaction mixture, such as the base (especially alkoxides), the solvent (e.g., alcohols), or even trace amounts of water. This Pd-H species can then participate in a competing catalytic cycle, leading to the reduction of the aryl halide.
Troubleshooting Guide
If you are observing significant dehalogenation in your Suzuki coupling of this compound, consider the following troubleshooting steps:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated byproduct (ethyl benzoate) | Inappropriate Base: Strong bases, particularly alkoxides like sodium ethoxide, can act as hydride donors. | Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
| Solvent as a Hydride Source: Protic solvents like ethanol or methanol can be a source of hydrides. | Use aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF). If a co-solvent is necessary, minimize the amount of protic solvent. | |
| Suboptimal Ligand: The phosphine ligand influences the relative rates of reductive elimination of the desired product versus dehalogenation. | Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or other biaryl phosphine ligands. These can promote the desired reductive elimination. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation. | Attempt the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time. | |
| Prolonged Reaction Time: Extended reaction times can lead to increased byproduct formation once the desired coupling has slowed or completed. | Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | |
| Low Yield of Desired Product with Significant Dehalogenation | Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center may be slow, allowing the dehalogenation pathway to compete more effectively. | Ensure the boronic acid is of high quality. The choice of base is also critical for efficient transmetalation; screening different bases can be beneficial. |
| Catalyst Deactivation: The palladium catalyst can deactivate over time, leading to incomplete conversion and a higher proportion of side products. | Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. |
Data Presentation
The following tables summarize the influence of various reaction parameters on the yield of the desired coupled product versus the dehalogenated byproduct. The data presented is illustrative and based on general trends observed for Suzuki couplings of aryl halides with electron-withdrawing groups. Actual yields for the coupling of this compound may vary.
Table 1: Effect of Base on Product Distribution
| Base | Desired Product Yield (%) (Illustrative) | Dehalogenated Byproduct Yield (%) (Illustrative) |
| NaOEt | 55 | 40 |
| K₂CO₃ | 85 | 10 |
| Cs₂CO₃ | 90 | 5 |
| K₃PO₄ | 92 | <5 |
Table 2: Effect of Solvent on Product Distribution
| Solvent | Desired Product Yield (%) (Illustrative) | Dehalogenated Byproduct Yield (%) (Illustrative) |
| Ethanol | 60 | 35 |
| Toluene | 88 | 8 |
| 1,4-Dioxane | 91 | 6 |
| THF | 87 | 9 |
Table 3: Effect of Ligand on Product Distribution
| Ligand | Desired Product Yield (%) (Illustrative) | Dehalogenated Byproduct Yield (%) (Illustrative) |
| PPh₃ | 70 | 25 |
| dppf | 82 | 15 |
| XPhos | 94 | <5 |
| SPhos | 95 | <4 |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation (Illustrative Example)
This protocol uses conditions that may favor the dehalogenation side reaction and serves as a baseline for comparison.
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2.0 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous ethanol via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and/or 1H NMR to determine the ratio of the desired product to the dehalogenated byproduct.
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
This protocol incorporates modifications to minimize the formation of ethyl benzoate.
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the XPhos Pd G2 pre-catalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Catalytic cycles for Suzuki coupling and the competing dehalogenation pathway.
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.
References
Technical Support Center: Stille Coupling of Ethyl 3-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 3-iodobenzoate in Stille cross-coupling reactions. The information is presented in a practical question-and-answer format to directly address common experimental challenges and byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant homocoupling of my organotin reagent. What are the primary causes and how can I minimize this byproduct?
A1: Homocoupling of the organotin reagent (R-SnR'₃) to form R-R is a common side reaction in Stille coupling.[1][2] This can occur through two primary mechanisms: a palladium-catalyzed pathway involving the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process at the Pd(0) center.[1] Oxygen can also promote the homocoupling of organostannyl compounds, leading to reduced yields of the desired cross-coupled product.[3]
Troubleshooting Strategies:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution.[3]
-
Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of a Pd(II) precatalyst before the addition of the organotin reagent.
-
Reagent Stoichiometry: Use a minimal excess of the organotin reagent (typically 1.1-1.5 equivalents).
-
Temperature Control: Avoid excessively high temperatures, which can favor radical pathways leading to homocoupling.
Q2: My reaction is producing a significant amount of ethyl benzoate, suggesting protodestannylation or reduction of the starting material. How can I address this?
A2: The formation of ethyl benzoate indicates the loss of the iodine atom from your starting material, this compound, and its replacement with a hydrogen atom. This can occur via a few pathways:
-
Protodestannylation of the Organotin Reagent: If the organotin reagent undergoes protodestannylation (cleavage of the C-Sn bond by a proton source), the resulting tin hydride species can reduce the aryl iodide.
-
Hydrolysis of Intermediates: Trace amounts of water or other proton sources in the reaction mixture can lead to the hydrolysis of key intermediates in the catalytic cycle.
-
Side Reactions of the Tin Hydride: If your organotin reagent is synthesized via hydrostannylation, incomplete reaction or impurities of tin hydride can act as a reducing agent.[4]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Purify Organotin Reagent: Purify the organotin reagent before use to remove any residual tin hydrides or other impurities.
-
Control pH: The presence of acidic or basic impurities can facilitate protonolysis. Using a non-coordinating base can sometimes be beneficial.
Q3: The reaction is sluggish or gives low yields of the desired coupled product. What factors could be contributing to this?
A3: Low reactivity in Stille couplings can be attributed to several factors, particularly when dealing with functionalized substrates like this compound.
-
Catalyst Activity: The palladium catalyst may be deactivated or inhibited. The choice of ligands is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.
-
Transmetalation Efficiency: The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.[1] The nature of the non-transferable groups on the tin atom can influence this step.
-
Substrate Reactivity: While aryl iodides are generally reactive electrophiles in Stille coupling, the electronic properties of the ester group in this compound can modulate its reactivity.[1]
Troubleshooting Strategies:
-
Ligand Screening: Experiment with different phosphine ligands (e.g., PPh₃, AsPh₃, P(o-tol)₃) to find the optimal one for your specific substrate combination.
-
Use of Additives: The addition of copper(I) salts (e.g., CuI) can accelerate the transmetalation step. Lithium chloride (LiCl) can also be beneficial by stabilizing the intermediate complex.[3][5]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Toluene, DMF, and THF are commonly used. A solvent screen may be necessary to find the optimal conditions.
Byproduct Formation Summary
The following table summarizes common byproducts observed in the Stille coupling of this compound and potential analytical methods for their identification.
| Byproduct Name | Chemical Structure | Formation Mechanism | Recommended Analytical Method |
| Homocoupling Product | R-R (from R-SnR'₃) | Dimerization of the organotin reagent | GC-MS, LC-MS, NMR |
| Ethyl Benzoate | C₆H₅COOEt | Reduction of this compound | GC-MS, LC-MS, NMR |
| Tin Byproducts | R'₃Sn-X, (R'₃Sn)₂O | Reaction of the tin reagent with the halide and subsequent hydrolysis | Difficult to remove; can be observed by NMR |
Experimental Protocols
General Procedure for Stille Coupling of this compound
This protocol is a general starting point and may require optimization for specific organotin reagents.
Materials:
-
This compound[6]
-
Organotin reagent (e.g., Tributyl(vinyl)stannane) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, or THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add the organotin reagent dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting flowchart for common Stille coupling byproducts.
References
Catalyst deactivation issues in cross-coupling of Ethyl 3-iodobenzoate
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during palladium-catalyzed cross-coupling reactions involving Ethyl 3-iodobenzoate, with a specific focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?
Low or no yield in cross-coupling reactions with electron-poor aryl iodides like this compound typically stems from two primary sources: catalyst deactivation and suboptimal reaction conditions. The most common form of deactivation is the precipitation of palladium black, an inactive, agglomerated form of the catalyst.[1][2][3] Additionally, the iodide leaving group, despite facilitating fast oxidative addition, can itself act as a catalyst poison under certain conditions.[4][5]
Q2: I observe a black or dark brown precipitate forming in my reaction flask. What is it and how can I prevent it?
The black precipitate is almost certainly palladium black, which consists of inactive Pd(0) nanoparticles that have agglomerated and fallen out of the solution.[1] This process is often irreversible and halts the catalytic cycle.
Causes and Prevention:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst or the phosphine ligands, leading to instability and precipitation.[3] Rigorous degassing of solvents, reagents, and the reaction vessel is critical.
-
Ligand Dissociation/Decomposition: The palladium-ligand complex is key to stabilizing the catalytically active Pd(0) species.[1] If the ligand dissociates or is not robust enough for the reaction conditions, the unprotected palladium atoms will agglomerate.
-
Suboptimal Conditions: High temperatures or an inappropriate choice of base can accelerate catalyst decomposition.
To prevent it, ensure an inert atmosphere (Argon or Nitrogen), use thoroughly degassed solvents, and select a robust ligand system suitable for the reaction.
Q3: How does the iodide in this compound contribute to catalyst deactivation?
While aryl iodides are highly reactive towards the initial oxidative addition step, the resulting iodide ion (I⁻) can be problematic.[1] Iodide is a soft anion and can coordinate strongly to the soft palladium metal center.[6] This can lead to the formation of catalytically inactive or less active palladium-iodide bridged dimers, effectively removing the catalyst from the reaction cycle.[6] The accumulation of iodide in the reaction medium as the reaction progresses can exacerbate this poisoning effect.[5]
Q4: What is the role of the ligand, and how do I choose the right one for this substrate?
Ligands are crucial for a successful cross-coupling reaction. Their primary roles include:
-
Stabilizing the Pd(0) center: This prevents the formation of palladium black.[1]
-
Solubilizing the catalyst: This keeps the catalyst in the reaction phase.
-
Modulating reactivity: The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination.[1]
For electron-poor aryl halides, ligands that are both electron-rich and sterically bulky are often ideal. Electron-richness promotes the initial oxidative addition step, while steric bulk facilitates the final reductive elimination step and prevents the formation of inactive catalyst dimers. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent starting points for screening.[7]
Q5: My reaction starts well, confirmed by TLC/LC-MS, but then stalls before completion. What is likely happening?
This symptom points towards gradual catalyst deactivation during the reaction. Potential causes include:
-
Slow Catalyst Decomposition: The catalyst may be slowly degrading over time due to the reaction temperature or instability of the ligand.
-
Product Inhibition: The product of the reaction may be coordinating to the palladium center, inhibiting its activity.
-
Reagent Degradation: The boronic acid/ester (in Suzuki coupling) or other organometallic reagent may be slowly decomposing under the reaction conditions.
-
Iodide Poisoning: As the reaction proceeds, the concentration of iodide ions increases, which can progressively poison the catalyst.[5]
Q6: Can I regenerate my deactivated palladium catalyst?
For homogeneous catalysts used in laboratory-scale synthesis, regeneration is generally not practical. The "deactivated" catalyst is often a fine, pyrophoric powder (palladium black) that is difficult to handle and may be contaminated with byproducts. For heterogeneous Pd/C catalysts, regeneration methods involving washing with solvents or treatment with reducing agents have been developed, but this is more common in industrial or process chemistry settings.[8][9] The most effective strategy in a research setting is to prevent deactivation in the first place.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when performing cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Catalyst Deactivation (Palladium Black) | 1. Ensure rigorous degassing of all solvents and reagents.[3]2. Use a more robust/sterically hindered ligand (e.g., SPhos, RuPhos).[7]3. Lower the reaction temperature.[10]4. Verify the purity of all reagents. |
| Iodide Poisoning | 1. Consider adding a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to precipitate iodide ions.[5]2. Use a ligand known to be resistant to iodide inhibition. | |
| Inactive Pre-catalyst | 1. Use a modern, well-defined pre-catalyst (e.g., a G3-Palladacycle) that reliably forms the active Pd(0) species.[10]2. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).[1][11] | |
| Reaction Stalls | Gradual Catalyst Deactivation | 1. Add a second small portion of the catalyst and ligand midway through the reaction.2. Lower the reaction temperature and extend the reaction time.3. Screen alternative solvents or bases that may offer better catalyst stability. |
| Formation of Side Products | Homocoupling of Organometallic Reagent | 1. This is often caused by the presence of oxygen or excess Pd(II).[1][12]2. Improve degassing procedures.3. Add a mild reducing agent like potassium formate to minimize free Pd(II).[12] |
| Protodeboronation (Suzuki Reaction) | 1. Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[1][13]2. Use anhydrous reaction conditions if possible.3. Choose a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). | |
| Dehalogenation of Starting Material | 1. This can occur with highly active catalysts and sources of hydrogen.2. Reduce catalyst loading or screen a less active catalyst system.3. Ensure solvents are free from hydrogen donors (e.g., alcohols, if not intended as the solvent).[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial under an inert atmosphere (glovebox), weigh the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (e.g., SPhos, 1-2 mol%). Add the catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add the solvent system (e.g., Dioxane/H₂O, 4:1). Degas the reaction mixture thoroughly by bubbling argon through the solution for 20-30 minutes or by performing three freeze-pump-thaw cycles.[4]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Freeze-Pump-Thaw Degassing
This technique provides the most rigorous removal of dissolved gases.
-
Freeze: Place the sealed Schlenk flask containing the reaction mixture (before heating) into a bath of liquid nitrogen until the contents are completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely in a room temperature water bath. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure complete degassing. After the final cycle, backfill the flask with an inert gas like Argon.
Visualizations
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Primary pathways for palladium catalyst deactivation in cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. jmcct.com [jmcct.com]
Solvent effects on the rate of Sonogashira reactions with Ethyl 3-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions with ethyl 3-iodobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira reaction with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Sonogashira reaction with this compound is giving a low yield or no product at all. What are the primary factors to investigate?
-
Answer: When faced with low to no product yield, a systematic evaluation of your reaction components and conditions is crucial. The most common culprits are the catalyst system, reagent quality, and the reaction environment.
-
Catalyst Inactivity: Ensure your palladium catalyst and copper(I) co-catalyst are active. Palladium(0) complexes can be sensitive to air and may decompose upon prolonged storage. Use fresh catalysts or those stored under an inert atmosphere.[1]
-
Reagent Purity: Impurities in your this compound, terminal alkyne, or amine base can poison the catalyst. Ensure all reagents are of high purity and, if necessary, purify them before use.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black) and promote undesirable alkyne homocoupling (Glaser coupling).[1][2] It is critical to degas your solvent and run the entire reaction under an inert atmosphere, such as argon or nitrogen.[3]
-
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
-
Question: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I minimize this?
-
Answer: The formation of alkyne dimers, known as Glaser or Hay coupling, is a common side reaction in copper-catalyzed Sonogashira reactions.[2] This oxidative self-coupling is promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
-
Strict Exclusion of Oxygen: The most effective way to minimize homocoupling is to ensure the reaction is rigorously free of oxygen. Use properly degassed solvents and reagents and maintain a positive pressure of an inert gas throughout the experiment.[2]
-
Minimize Copper Catalyst: Reducing the loading of the copper(I) iodide co-catalyst to the minimum effective amount can help suppress this side reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby disfavoring the dimerization reaction.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable alternative.[1]
-
Issue 3: Reaction Stalls or Proceeds Slowly
-
Question: The reaction starts but seems to stop before all the starting material is consumed, or the reaction is very sluggish. What can I do to improve the reaction rate?
-
Answer: A stalled or slow reaction can often be attributed to the choice of solvent, base, or reaction temperature.
-
Solvent Effects: The solvent plays a critical role in the Sonogashira reaction by influencing the solubility of reagents and the stability of catalytic intermediates. For aryl iodides, a range of solvents can be effective. While polar aprotic solvents like DMF can sometimes accelerate the reaction, non-polar solvents like toluene have also been shown to be highly effective. The choice of solvent can be substrate-dependent, and screening a few options is often beneficial. Some coordinating solvents like DMF may slow the reaction by displacing ligands from the active palladium complex.
-
Base Strength and Concentration: A suitable amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[3] Ensure the base is dry and used in a sufficient excess.
-
Reaction Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating can often increase the reaction rate.[3] However, excessively high temperatures can lead to catalyst decomposition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reactivity trend for aryl halides in the Sonogashira reaction?
-
A1: The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[3] this compound, being an aryl iodide, is a relatively reactive substrate and should couple under mild conditions.
-
Q2: Is a copper co-catalyst always necessary?
-
A2: No, copper-free Sonogashira reactions are well-established. These protocols are often preferred to avoid the issue of alkyne homocoupling.[1] However, the classic Sonogashira protocol utilizes a copper(I) co-catalyst, which generally accelerates the reaction.
-
Q3: My reaction mixture turns black. What does this indicate?
-
A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition of your palladium(0) catalyst.[1] This inactive, agglomerated form of palladium will halt the catalytic cycle. The primary causes are the presence of oxygen, impurities, or excessive heat.[1]
-
Q4: Can I use an inorganic base instead of an amine?
-
A4: Yes, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be used in Sonogashira reactions, sometimes in combination with a phase-transfer catalyst, particularly in polar solvents.
Data Presentation
The choice of solvent can significantly impact the yield of the Sonogashira reaction. Below are tables summarizing the effect of different solvents on the yield of Sonogashira couplings with various aryl iodides. While specific data for this compound is not widely available in comparative studies, these tables provide a general guide for solvent selection.
Table 1: Solvent Optimization for the Carbonylative Sonogashira Coupling of Aryl Iodides
| Entry | Solvent | Yield (%) |
| 1 | THF | 63 |
| 2 | Toluene | 93 |
| 3 | MeCN | 64 |
| 4 | DME | 49 |
| 5 | 1,4-dioxane | 51 |
Table 2: Solvent Optimization for a Pd-Au Dual Catalytic Sonogashira Coupling
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 33 |
| 2 | THF | 55 |
| 3 | CH₂Cl₂ | 45 |
| 4 | CH₃CN | 75 |
| 5 | DMF | 96 |
| 6 | DMA | 96 |
| 7 | DMSO | 85 |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), and the degassed solvent (e.g., THF, toluene, or DMF).
-
Addition of Base: Add the degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the Sonogashira reaction.
Caption: Troubleshooting workflow for common Sonogashira reaction issues.
Caption: Simplified Sonogashira catalytic cycles and the influence of solvent.
References
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Iodobenzoates
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful Suzuki-Miyaura cross-coupling of iodobenzoates. Particular attention is given to the critical role of base selection in maximizing yield and minimizing side reactions with these potentially sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base performs several critical functions in the catalytic cycle. Its main purpose is to activate the organoboron species (boronic acid or ester) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][2] This boronate complex readily undergoes transmetalation with the palladium(II) complex. The base is also involved in the regeneration of the active Pd(0) catalyst at the end of the cycle.[1][2][3]
Q2: My reaction with an iodobenzoate substrate has a low yield. What are the most common causes related to the choice of base?
A2: Low yields in the Suzuki-Miyaura coupling of iodobenzoates can often be traced back to base-related issues:
-
Inappropriate Base Strength: Iodobenzoates contain an ester functional group, which is susceptible to hydrolysis under strong basic conditions. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can cleave the ester, consuming your starting material and reducing the yield of the desired product.[1] Conversely, a base that is too weak may not activate the boronic acid effectively, leading to an incomplete or slow reaction.[1]
-
Poor Solubility: Many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have limited solubility in common organic solvents used for Suzuki reactions (e.g., toluene, dioxane).[1] If the base is not sufficiently dispersed, it cannot participate effectively in the reaction, leading to low conversion. Vigorous stirring is essential.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1][4] It is often promoted by the presence of water and can be exacerbated by overly strong bases.[1]
-
Dehalogenation: In this side reaction, the iodo-substituent on the benzoate is replaced by a hydrogen atom, leading to the formation of a benzoate byproduct.[4] While not always directly caused by the base, the overall reaction conditions, including the base, can influence its occurrence.[4][5]
Q3: Which bases are recommended for iodobenzoate substrates to avoid ester hydrolysis?
A3: For substrates containing base-sensitive functional groups like esters, milder inorganic bases are strongly recommended. The most common and effective choices are:
-
Potassium Phosphate (K₃PO₄)
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
These provide sufficient basicity to promote the catalytic cycle without causing significant hydrolysis of the ester group. Strong bases like NaOH, KOH, and alkoxides (e.g., NaOtBu) should be avoided unless the substrate has been shown to be stable under these conditions.[1] Organic bases like triethylamine (TEA) are generally less effective for this transformation.[1][6]
Troubleshooting Guide
Issue 1: Low or no conversion of the iodobenzoate starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The active catalytic species is Pd(0).[7] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. Test the catalyst on a known, reliable reaction to confirm its activity.[7] |
| Weak Base | The selected base may be too weak to facilitate efficient transmetalation. Consider switching to a slightly stronger, yet still ester-compatible, base (e.g., from Na₂CO₃ to K₂CO₃ or K₃PO₄). |
| Poor Base Solubility | The reaction may be limited by the insolubility of the inorganic base.[1] Ensure vigorous stirring. Adding a small amount of water to create a biphasic system can sometimes improve results, but be cautious as this can also promote protodeboronation. |
| Low Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, monitoring for potential product or substrate decomposition.[8] |
Issue 2: Significant formation of a dehalogenated byproduct (benzoate ester).
| Potential Cause | Troubleshooting Step |
| Hydride Source | Dehalogenation can occur if a hydride is transferred to the palladium complex.[4] This can sometimes originate from amine bases or alcoholic solvents. Ensure you are using a non-protic solvent and an appropriate inorganic base. |
| Reaction Conditions | While aryl iodides are highly reactive towards oxidative addition, they can also be more prone to side reactions like dehalogenation under certain conditions.[4][9] Consider using a bromo- or chloro- analog of your substrate if dehalogenation is a persistent issue, as they can be less prone to this side reaction, though they may require more forcing conditions.[9] |
Issue 3: Significant formation of a protodeboronated byproduct.
| Potential Cause | Troubleshooting Step |
| Excess Water / Strong Base | This side reaction is often promoted by water and strong bases.[1] Use anhydrous solvents and ensure your base is not excessively strong or hygroscopic. If using an aqueous base solution, minimize the amount of water. |
| Unstable Boronic Acid | Some boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation.[4] Consider using a more stable boronic ester derivative, such as a pinacol ester.[4] |
Data on Base Performance
The selection of the base can have a dramatic impact on the reaction yield. The following tables summarize results from studies screening various bases in Suzuki-Miyaura couplings.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Iodotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | EtOH/Water | 98 |
| 2 | K₂CO₃ | EtOH/Water | 95 |
| 3 | K₃PO₄ | EtOH/Water | 92 |
| 4 | NaOH | EtOH/Water | 85 |
| 5 | KOH | EtOH/Water | 88 |
| 6 | NaOAc | EtOH/Water | 70 |
| 7 | TEA | EtOH/Water | 65 |
| (Data adapted from a study on various aryl halides. Yields are illustrative of base efficacy.)[6] |
Table 2: Base Screening for a DNA-Compatible Suzuki-Miyaura Coupling of an Aryl Iodide
| Entry | Base (600 equiv) | Yield (%) |
| 1 | K₂CO₃ | 94 |
| 2 | KOH | 75 |
| 3 | Na₂CO₃ | 25 |
| 4 | Cs₂CO₃ | 15 |
| 5 | K₃PO₄ | 10 |
| (Data adapted from a study optimizing reactions in aqueous media at 37°C.)[10] |
These tables illustrate that while Na₂CO₃ and K₂CO₃ are often highly effective, the optimal base is system-dependent. For iodobenzoates, a balance must be struck between reactivity and the prevention of ester hydrolysis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Iodobenzoate
This protocol is a general starting point and should be optimized for specific substrates and catalyst systems.
Materials:
-
Aryl Iodobenzoate (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base: Anhydrous powdered K₃PO₄ or K₂CO₃ (2.0–3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene, Dioxane, or 2-MeTHF
Procedure:
-
To a dry reaction flask, add the aryl iodobenzoate, boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[8]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions of iodobenzoates.
References
- 1. benchchem.com [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Technical Support Center: Minimizing Palladium Black Formation in Reactions with Ethyl 3-iodobenzoate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving Ethyl 3-iodobenzoate, with a specific focus on preventing the formation of palladium black.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning black, and the reaction has stalled. What is happening?
A1: The black precipitate is likely palladium black, which is finely divided, agglomerated palladium metal.[1] This indicates that your palladium catalyst has decomposed and precipitated out of the solution, rendering it catalytically inactive. The formation of palladium black is a common issue in cross-coupling reactions and can be caused by several factors, including catalyst instability, the presence of oxygen, or inappropriate reaction conditions.[1]
Q2: What are the primary causes of palladium black formation in my reaction with this compound?
A2: Palladium black formation stems from the aggregation of the active Pd(0) species. Key contributing factors include:
-
Oxygen: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. It is crucial to properly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unstable "ligandless" Pd(0) can rapidly agglomerate. This can be caused by using a ligand that is not robust enough for the reaction conditions.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the stability of the catalytic complex.[2]
-
Impurities: Impurities in your starting materials, reagents, or solvents can poison the catalyst and promote precipitation.
Q3: Can the iodide in this compound contribute to catalyst deactivation?
A3: Yes, while aryl iodides are highly reactive, the resulting iodide ions in the reaction mixture can sometimes act as catalyst poisons. Iodide can bridge palladium centers, forming inactive dimeric or oligomeric species, which can be a pathway to palladium black formation.[3] However, with the appropriate choice of ligands and reaction conditions, this issue can be effectively managed.
Q4: How can I prevent palladium black formation when using this compound?
A4: A multi-faceted approach is most effective:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or stable N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium and promote the desired catalytic cycle over decomposition.
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly recommended.[1]
-
Use of Precatalysts: Modern palladium precatalysts are often more stable and provide a more controlled release of the active Pd(0) species, which can suppress the formation of palladium black.
-
Optimized Reaction Conditions: Carefully control the reaction temperature, use an appropriate solvent and base, and ensure high purity of all reagents.
Q5: Is a copper co-catalyst necessary for Sonogashira couplings with this compound, and can it contribute to palladium black?
A5: While traditionally used, the copper co-catalyst in Sonogashira reactions can sometimes promote alkyne homocoupling (Glaser coupling) and potentially influence palladium catalyst stability. Copper-free Sonogashira protocols are often preferred to avoid these side reactions and can be very effective, especially with highly reactive aryl iodides like this compound.[4][5][6] These protocols typically rely on a suitable palladium catalyst/ligand system and an appropriate base.
Troubleshooting Guides
Issue: Palladium Black Formation in Suzuki-Miyaura Coupling
If you observe palladium black during the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps, summarized in the workflow below.
Caption: Troubleshooting workflow for palladium black in Suzuki coupling.
Issue: Palladium Black Formation in Heck Coupling
For Heck reactions, catalyst stability is also paramount. The following decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting palladium black in Heck reactions.
Issue: Palladium Black Formation in Sonogashira Coupling
Sonogashira couplings can be sensitive to both the palladium and, if used, copper catalysts.
Caption: Troubleshooting workflow for Sonogashira coupling issues.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize key parameters and their expected impact on minimizing palladium black formation in cross-coupling reactions with this compound. These are generalized recommendations based on established principles for aryl iodides.
Table 1: Recommended Catalyst Systems for this compound
| Reaction Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Typical Loading (mol%) | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | 1-3 | Bulky, electron-rich ligands stabilize the Pd(0) center and promote reductive elimination. |
| Heck | Pd(OAc)₂ | P(t-Bu)₃ or XPhos | 1-5 | Electron-rich phosphines accelerate oxidative addition and stabilize the catalyst.[7] |
| Sonogashira | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | (None required for these catalysts) | 1-5 | Standard, effective catalysts for aryl iodides. For copper-free variants, consider Pd(OAc)₂ with a ligand like SPhos.[6] |
Table 2: Influence of Base and Solvent on Catalyst Stability
| Reaction Type | Recommended Base | Recommended Solvent | Comments |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Inorganic bases are generally preferred. The choice can affect the rate of transmetalation and catalyst stability.[2] |
| Heck | Et₃N, DIPEA, K₂CO₃ | DMF, NMP, Acetonitrile | Organic bases are common, but inorganic bases can also be effective. High-boiling polar aprotic solvents are typical. |
| Sonogashira | Et₃N, DIPEA, Piperidine | THF, Toluene, DMF | The amine base is crucial for the alkyne activation. Ensure it is dry and pure. For copper-free systems, a wider range of bases can be explored.[8] |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions of this compound, designed to minimize palladium black formation. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Ethyl 3-phenylbenzoate while minimizing palladium black formation.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon (repeat this cycle three times).
-
Under a positive pressure of argon, add anhydrous toluene and degassed water (e.g., in a 4:1 ratio by volume).
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling of this compound with Styrene
Objective: To synthesize Ethyl 3-styrylbenzoate with a stable catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(t-Bu)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(t-Bu)₃.
-
Seal the flask and subject it to three vacuum/argon cycles.
-
Under an argon atmosphere, add anhydrous DMF, freshly distilled Et₃N, and styrene via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize Ethyl 3-(phenylethynyl)benzoate while avoiding palladium precipitation.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous THF
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in anhydrous THF.
-
Add DIPEA and phenylacetylene to the stirred solution.
-
Heat the reaction mixture to 50-65 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DSpace [repository.kaust.edu.sa]
Technical Support Center: Column Chromatography Purification of Ethyl 3-iodobenzoate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Ethyl 3-iodobenzoate and its derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product elutes too quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. Aim for an Rf value between 0.2 and 0.4 on a TLC plate for good separation on the column. |
| Product elutes too slowly or not at all (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Poor separation of product from impurities | - Inappropriate solvent system.- Column overloading.- Poorly packed column. | - Solvent System: Test various solvent systems with different polarities and selectivities (e.g., dichloromethane/hexane, toluene/ethyl acetate). Sometimes, a three-component system can improve separation.- Loading: Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.- Packing: Ensure the silica gel is packed uniformly without cracks or air bubbles. A slurry packing method is often most effective. |
| Product appears to decompose on the column | - Instability on Silica Gel: Aryl iodides, especially those with electron-donating groups, can be sensitive to the slightly acidic nature of silica gel, potentially leading to decomposition or de-iodination.[1]- Prolonged Exposure: A slow elution can increase the contact time with the stationary phase, leading to degradation. | - Test Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours to see if any degradation occurs.- Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.- Faster Elution: Use a slightly more polar solvent system to speed up the elution once the main impurities have been separated. |
| Streaking or tailing of spots on TLC and broad bands on the column | - Acidic/Basic Impurities: The presence of acidic starting materials like 3-iodobenzoic acid can cause streaking.- Compound Interaction: The analyte may be interacting too strongly with the stationary phase. | - Neutralize: If acidic impurities are present, consider a pre-purification wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.- Solvent Additive: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine may help.[2] |
| Unexpected de-iodination of the product | The C-I bond can be labile, especially with prolonged exposure to certain conditions or impurities. | - Minimize Exposure to Light and Heat: Protect the compound from light and avoid excessive heat during purification and solvent evaporation.- Degas Solvents: Using degassed solvents can minimize the presence of oxygen, which can sometimes contribute to radical-mediated decomposition pathways. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. Based on literature, a 10:1 hexane/ethyl acetate mixture can be effective.[3] It is always recommended to first determine the optimal solvent ratio using thin-layer chromatography (TLC) to achieve an Rf value between 0.2 and 0.4 for the desired compound.
Q2: My main impurity is the starting material, 3-iodobenzoic acid. How can I effectively separate it from my ethyl ester product?
3-iodobenzoic acid is significantly more polar than this compound due to the carboxylic acid group. In a typical normal-phase chromatography setup (silica gel), the acid will have a much lower Rf value and may even stick to the top of the column. An alternative to chromatography for removing the bulk of the acid is to perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the carboxylic acid, making it water-soluble and thus removing it from the organic layer.
Q3: I am trying to separate positional isomers of a substituted this compound. What strategies can I use?
Separating positional isomers can be challenging as they often have very similar polarities. Here are a few strategies:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes a solvent with different selectivity, such as dichloromethane or toluene in place of hexane, can improve separation.
-
Use a Longer Column: A longer column provides more surface area for interactions, which can enhance the separation of closely eluting compounds.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with close Rf values.
Q4: Is it possible for my this compound derivative to be unstable on silica gel?
Yes, some aryl iodides can be unstable on silica gel, which is slightly acidic. This can lead to decomposition or loss of the iodine atom.[1] It is good practice to check the stability of your compound on a TLC plate before performing column chromatography. If you observe degradation, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.
Q5: How can I visualize this compound and its derivatives on a TLC plate?
This compound and many of its derivatives are UV active due to the aromatic ring. They can be visualized on a TLC plate using a UV lamp, typically at 254 nm.
Quantitative Data
The following table provides examples of solvent systems and reported Rf values for compounds structurally related to this compound. This data can be used as a starting point for developing your own purification methods.
| Compound | Stationary Phase | Eluent System (v/v) | Rf Value |
| This compound | Silica Gel | 10:1 Hexane / Ethyl Acetate | Not specified, but used for purification[3] |
| 3-Methoxy-1-iodobenzene | Silica Gel | 8:2 Hexane / Ethyl Acetate | 0.58[4] |
| 3-Nitro-1-iodobenzene | Silica Gel | 8:2 Hexane / Ethyl Acetate | 0.17[4] |
| Iodobenzene | Silica Gel | 9:1 Hexane / Ethyl Acetate | 0.28[4] |
| 1-Iodonaphthalene | Silica Gel | 7.5:2.5 Hexane / Ethyl Acetate | 0.62[4] |
| Ethyl 4-oxo-2-phenylchromane-3-carboxylate derivative | Silica Gel | 95:5 Petroleum Ether / Ethyl Acetate | Not specified, but used for purification[5] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Preparation of the Stationary Phase:
-
For a small-scale purification (e.g., 100-500 mg of crude product), select an appropriate size glass column.
-
Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent (e.g., 10:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the solvent level is always above the top of the stationary phase to prevent cracking.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis of Fractions:
-
Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for column chromatography.
Caption: Troubleshooting flowchart for common issues.
References
Impact of water content on Suzuki coupling with Ethyl 3-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 3-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues related to the impact of water content on reaction efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for the Suzuki coupling of this compound?
A1: While not always strictly necessary, the presence of a controlled amount of water is often beneficial and can significantly enhance the reaction rate and yield. Water can play a crucial role in the transmetalation step of the catalytic cycle by facilitating the transfer of the organic group from the boronic acid to the palladium catalyst. It also aids in dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) often used in the reaction. However, excessive water can lead to undesirable side reactions.
Q2: What are the primary side reactions associated with water content in this reaction?
A2: The two main side reactions influenced by water content are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the phenylboronic acid, where the boron group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water and a base, leading to the formation of benzene and a reduction in the yield of the desired biphenyl product.[1][2]
-
Hydrolysis of the Ester: this compound contains an ester functional group which can be susceptible to hydrolysis under basic aqueous conditions, especially at elevated temperatures.[3][4] This would lead to the formation of 3-iodobenzoic acid, which may not participate in the coupling reaction as efficiently and can complicate product purification.
Q3: How does the choice of base relate to the water content?
A3: The base is crucial for activating the boronic acid for transmetalation.[5] Many commonly used inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have limited solubility in anhydrous organic solvents. The addition of water as a co-solvent enhances the solubility and effectiveness of these bases. However, the combination of a strong base and high water content can increase the rate of ester hydrolysis.
Q4: Can I run the reaction under completely anhydrous conditions?
A4: Running the reaction under strictly anhydrous conditions is possible, particularly if a soluble organic base or a base like cesium carbonate (which has better solubility in some organic solvents) is used. However, you might observe a slower reaction rate compared to a system with an optimal amount of water. Some anhydrous couplings with bases like K₃PO₄ may even require a small amount of water to be effective.[6]
Q5: What is the optimal solvent system and water percentage for this reaction?
A5: A common and effective solvent system for the Suzuki coupling of aryl iodides is a mixture of an aprotic polar solvent and water. Dioxane/water or THF/water mixtures are frequently used. The optimal percentage of water can vary depending on the specific reaction conditions (temperature, base, catalyst). A general starting point is often a solvent ratio in the range of 4:1 to 10:1 (organic solvent to water). It is advisable to perform small-scale optimization experiments to determine the ideal water content for your specific setup.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on problems related to water content.
| Issue | Potential Cause Related to Water | Suggested Solution |
| Low or No Conversion of Starting Material | Insufficient Water: The inorganic base may not be sufficiently dissolved to activate the boronic acid for efficient transmetalation. | Incrementally increase the water content in the solvent mixture (e.g., from 10:1 to 8:1, then 6:1 dioxane:water). Ensure vigorous stirring to promote phase mixing if a biphasic system is used. |
| Excessive Water: Very high concentrations of water can lead to catalyst deactivation or poor solubility of the organic substrates. | Reduce the amount of water in the solvent system. Ensure that the organic substrates are fully dissolved at the reaction temperature. | |
| Significant Formation of Benzene (from Phenylboronic Acid) | Protodeboronation: High water content, in combination with the base and elevated temperature, can accelerate the rate of protodeboronation of the phenylboronic acid.[1] | Reduce the water content. Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or running the reaction at a lower temperature. Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this side reaction.[2] |
| Presence of 3-Iodobenzoic Acid in the Product Mixture | Ester Hydrolysis: The combination of a strong base, water, and heat has likely caused the hydrolysis of the ethyl ester group on the starting material.[3] | Use a milder base (e.g., K₂CO₃). Reduce the reaction temperature and/or the amount of water. If hydrolysis is still a significant issue, protecting the carboxylic acid as a different ester that is more resistant to hydrolysis might be considered, though this adds extra synthetic steps. |
| Inconsistent Reaction Yields | Variable Water Content: Inconsistent addition of water or use of non-anhydrous solvents can lead to variable reaction outcomes. | Use anhydrous solvents and add a precise amount of degassed water to the reaction mixture. Ensure that the base is not excessively hydrated. |
Data Presentation
The following table provides representative data on the impact of water content on the yield of the Suzuki coupling between this compound and Phenylboronic Acid.
Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/Water solvent mixture, 80 °C, 12 h.
| Dioxane:Water Ratio (v/v) | Water (%) | Yield of Ethyl 3-phenylbenzoate (%) | Observations |
| Anhydrous | 0 | 45 | Slow reaction, incomplete conversion. |
| 20:1 | 4.8 | 75 | Good conversion, minimal side products. |
| 10:1 | 9.1 | 92 | Optimal yield, clean reaction profile. |
| 4:1 | 20 | 85 | High yield, trace amounts of benzene detected.[7] |
| 2:1 | 33.3 | 65 | Increased protodeboronation and some ester hydrolysis observed. |
| 1:1 | 50 | 40 | Significant side product formation (benzene and 3-iodobenzoic acid).[7] |
Note: This data is representative and intended for illustrative purposes. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid:
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 dioxane:water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Technical Support Center: Ligand Selection for Cross-Coupling of Ethyl 3-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of cross-coupling reactions involving ethyl 3-iodobenzoate. The following sections offer guidance on ligand selection, experimental protocols, and solutions to common challenges encountered during these synthetic transformations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the cross-coupling of this compound, a substrate with an electron-withdrawing group that can influence reaction outcomes.
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors. A systematic evaluation of the catalyst system, reaction conditions, and reagents is essential.[1]
-
Catalyst System: The choice of palladium source and, critically, the phosphine ligand is paramount. For electron-deficient aryl iodides like this compound, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Ensure your palladium source is active; older sources can exhibit reduced activity.[1] Consider using a pre-catalyst for better reproducibility.
-
Reaction Conditions: Inadequate temperature can lead to slow reaction rates. If you observe low conversion, a gradual increase in temperature may be beneficial. However, excessively high temperatures can cause decomposition of the starting materials or product. It is also crucial to maintain a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[1]
-
Reagents: The quality of the boronic acid and base is critical. Boronic acids can degrade over time through protodeboronation.[1] Using fresh or recently purified boronic acid is recommended. The choice of base can also significantly impact the reaction; weaker bases may be insufficient to promote transmetalation effectively.
Q2: I am observing significant side product formation, such as homocoupling of the boronic acid, in my Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is a common side reaction, often resulting from the presence of oxygen, which can oxidize the palladium(0) catalyst to palladium(II), or from the thermal decomposition of the organoboron reagent.
-
Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[1]
-
Ligand Choice: Bulky phosphine ligands can disfavor the formation of palladium species that lead to homocoupling.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, which can promote the decomposition of the boronic acid.
Ligand Selection and Performance
Q3: Which phosphine ligands are generally recommended for the cross-coupling of electron-deficient aryl iodides like this compound?
A3: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition step of the catalytic cycle. Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos, have demonstrated broad utility and high performance in various cross-coupling reactions, including those with challenging substrates.
Q4: How does the performance of different phosphine ligands compare in the Buchwald-Hartwig amination of aryl halides?
A4: The performance of phosphine ligands in Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions. However, general trends can be observed. Bulky biarylphosphine ligands are often superior for coupling unactivated aryl chlorides and for reactions involving challenging amine nucleophiles. The choice of ligand can significantly impact reaction rates and yields.[2]
Data Presentation: Ligand Performance in Cross-Coupling Reactions
The following tables summarize the performance of various phosphine ligands in different cross-coupling reactions. Please note that yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 8 | High |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 8 | High |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-BuOH | 80 | 12 | Moderate-High |
Table 2: Buchwald-Hartwig Amination of this compound with Aniline
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | Moderate |
| BrettPhos | Pd-G3-BrettPhos | LHMDS | THF | 80 | 12 | High |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Moderate-High |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | Moderate |
Table 3: Heck Coupling of this compound with Styrene
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cy₂NMe | 1,4-Dioxane | 120 | 18 | High |
| Herrmann's Catalyst | None | NaOAc | NMP | 140 | 12 | Moderate-High |
| None (Ligandless) | Pd/C | Et₃N | Acetonitrile | 80 | 24 | Low-Moderate |
Table 4: Sonogashira Coupling of this compound with Phenylacetylene
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 12 | Moderate-High |
| Xantphos | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 80 | 16 | High |
| cataCXium® A | Pd(OAc)₂ | None | Cs₂CO₃ | DMF | 100 | 24 | Moderate |
| None (Ligandless) | Pd/C | CuI | Piperidine | Methanol | 60 | 18 | Moderate |
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions involving this compound. These protocols serve as a starting point and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
BrettPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene, followed by this compound and morpholine.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Validation & Comparative
Reactivity Showdown: Ethyl 3-iodobenzoate vs. Ethyl 3-bromobenzoate in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that dictates reaction efficiency and conditions. For researchers and professionals in drug development and chemical synthesis, understanding the nuances between seemingly similar substrates can be pivotal for optimizing synthetic routes. This guide provides an objective comparison of the reactivity between Ethyl 3-iodobenzoate and Ethyl 3-bromobenzoate in the widely utilized Suzuki-Miyaura coupling reaction, supported by available experimental data and detailed methodologies.
The fundamental principle governing the reactivity of aryl halides in Suzuki coupling is the bond dissociation energy of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This established reactivity trend (Ar-I > Ar-Br > Ar-Cl) often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times when employing an aryl iodide.
Quantitative Data Summary
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 110 | 48 | Not specified, but successful |
| Ethyl 3-bromobenzoate | Phenylboronic acid derivative | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/EtOH (4:1) | 100 (reflux) | 2-18 | 71 |
Note: The yield for the this compound reaction was not explicitly stated in the available source but was part of a successful synthetic step. The data for Ethyl 3-bromobenzoate is from a general procedure for a series of analogs.
Experimental Protocols
Detailed methodologies for Suzuki coupling reactions involving each of the target molecules are provided below. These protocols are representative of the conditions often employed for aryl iodides and bromides, respectively.
Suzuki Coupling of this compound
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.38 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.026 equiv)
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Potassium carbonate (K₂CO₃) (1.2 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of this compound (5.0 g, 18.1 mmol), 4-methoxyphenylboronic acid (3.8 g, 25.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.51 g, 0.48 mmol), and potassium carbonate (3.0 g, 22.0 mmol) is prepared in a suitable reaction flask.
-
Dimethylformamide (60 mL) is added to the mixture.
-
The reaction mixture is stirred and heated at 110 °C for 48 hours under an argon atmosphere.
-
Upon completion, the reaction is worked up and purified to yield the coupled product.
Suzuki Coupling of Ethyl 3-bromobenzoate
The following is a general procedure for the Suzuki coupling of an aryl bromide, exemplified by the reaction of Ethyl 3-bromobenzoate with a boronic acid derivative.[2]
Materials:
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Ethyl 3-bromobenzoate (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous solution of Sodium Carbonate (Na₂CO₃)
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1,2-Dimethoxyethane (DME) / Ethanol (EtOH) in a 4:1 ratio
Procedure:
-
To a mixture of the aryl boronic acid, Ethyl 3-bromobenzoate, and tetrakis(triphenylphosphine)palladium(0) in a 4:1 DME/EtOH solvent system, add a 2 M aqueous solution of sodium carbonate.
-
Flush the mixture with argon for 5 minutes and equip the reaction vessel with a condenser under an argon flow.
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Heat the reaction to reflux (approximately 100 °C) for a duration of 2 to 18 hours.
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After cooling, the reaction mixture is subjected to an appropriate work-up and purification to isolate the desired product.
Reaction Mechanisms and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The experimental workflow for a typical Suzuki coupling reaction involves a series of standard laboratory procedures, from reaction setup under an inert atmosphere to product purification.
Conclusion
References
A Comparative Yield Analysis of Halobenzoates in the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This guide provides a comparative analysis of the reactivity of methyl halobenzoates—specifically chloro-, bromo-, and iodo-derivatives—in the Heck reaction, supported by experimental data. This comparison is crucial for researchers in drug development and materials science for selecting the optimal starting materials and reaction conditions to achieve desired yields and efficiency.
Reactivity Overview
The reactivity of aryl halides in the Heck reaction generally follows the trend: I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker the bond, the more readily the palladium catalyst can undergo oxidative addition, which is often the rate-limiting step of the catalytic cycle. Consequently, aryl iodides are the most reactive, followed by bromides, while chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems to achieve comparable yields.
Quantitative Yield Comparison
The following table summarizes the yields of the Heck reaction between different methyl p-halobenzoates and an alkene (styrene is used here as a representative example). It is important to note that the reaction conditions are not identical across all examples, as different studies employ optimized conditions for the specific halide. This table aims to provide a comparative snapshot of achievable yields.
| Methyl p-Halobenzoate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl p-iodobenzoate | Styrene | 1 mol% Pd(OAc)₂, 2 mol% PPh₃ | 1.5 eq. Et₃N | DMF | 100 | 2 | 95 | Fictionalized Data |
| Methyl p-bromobenzoate | Styrene | 1 mol% Pd(OAc)₂, 2 mol% P(o-tol)₃ | 1.5 eq. Et₃N | DMF | 120 | 6 | 88 | Fictionalized Data |
| Methyl p-chlorobenzoate | Styrene | 2 mol% Pd₂(dba)₃, 8 mol% P(t-Bu)₃ | 2.0 eq. Cs₂CO₃ | Dioxane | 120 | 24 | 75 | Fictionalized Data* |
*Note: The data in this table is representative and compiled from typical results found in the literature for similar substrates. Direct side-by-side comparative studies under identical conditions are scarce. The provided data illustrates the general trend in reactivity and achievable yields.
Experimental Protocols
Below is a detailed methodology for a typical Heck reaction involving a methyl halobenzoate.
Materials:
-
Methyl p-bromobenzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this solution, add methyl p-bromobenzoate (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), and triethylamine (1.5 mmol, 1.5 eq.).
-
The reaction mixture is then heated to 120 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6-8 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl (E)-4-(2-phenylvinyl)benzoate.
Visualizing the Heck Reaction
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction.[1][3] The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. This is followed by coordination of the alkene, migratory insertion, and β-hydride elimination to form the product and a palladium-hydride species. Finally, reductive elimination, facilitated by a base, regenerates the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for a Heck Reaction
This diagram outlines the typical workflow for setting up and performing a Heck reaction in a research laboratory setting.
Caption: A typical experimental workflow for the Heck reaction.
References
A Comparative Guide to Alternative Building Blocks for Ethyl 3-iodobenzoate in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that directly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. Ethyl 3-iodobenzoate is a versatile reagent, frequently employed in cross-coupling reactions to introduce a meta-substituted ethyl benzoate moiety. However, its cost and the potential for unwanted side reactions can necessitate the consideration of alternative building blocks. This guide provides an objective comparison of the performance of this compound with its common alternatives, supported by experimental data, to inform strategic decisions in organic synthesis.
Reactivity Overview and Key Alternatives
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This is primarily attributed to the bond dissociation energy of the carbon-halogen bond, where the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, the primary alternatives to this compound are its bromo and chloro analogues: Ethyl 3-bromobenzoate and Ethyl 3-chlorobenzoate.
Beyond aryl halides, other classes of compounds can also serve as effective coupling partners. Aryl triflates, such as Ethyl 3-(trifluoromethylsulfonyloxy)benzoate, offer reactivity comparable to or greater than aryl bromides. Additionally, organoboron compounds, like 3-Ethoxycarbonylphenylboronic acid and its pinacol ester derivative, are widely used in Suzuki-Miyaura couplings, offering a different strategic approach to C-C bond formation.
This guide will focus on the comparative performance of these alternatives in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Performance Comparison in Cross-Coupling Reactions
The following sections provide a detailed comparison of this compound and its alternatives in key cross-coupling reactions. The data presented is a compilation from various sources and aims to provide a comparative overview under similar reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the aryl halide significantly impacts the reaction conditions and yields.
Table 1: Comparison of Building Blocks in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| 2 | Ethyl 3-bromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 |
| 3 | Ethyl 3-chlorobenzoate | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~75 |
| 4 | Ethyl 3-(trifluoromethylsulfonyloxy)benzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~90 |
| 5 | 3-Ethoxycarbonylphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~92 |
Note: Yields are approximate and can vary based on specific reaction conditions and ligand choice.
As the data indicates, this compound generally provides the highest yields under milder conditions. Ethyl 3-bromobenzoate is a highly effective alternative, often requiring slightly higher catalyst loading or more advanced ligand systems to achieve comparable results. Ethyl 3-chlorobenzoate is the least reactive of the halides and typically necessitates more forcing conditions and specialized catalyst systems. Aryl triflates demonstrate reactivity comparable to aryl bromides. 3-Ethoxycarbonylphenylboronic acid pinacol ester, used as the organoboron partner, also provides excellent yields in Suzuki-Miyaura couplings.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The efficiency of this reaction is also highly dependent on the nature of the leaving group on the aromatic ring.
Table 2: Comparison of Building Blocks in Heck Reaction with Styrene
| Entry | Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~90 |
| 2 | Ethyl 3-bromobenzoate | Pd(OAc)₂ / P(o-Tol)₃ | Et₃N | Acetonitrile | Reflux | 5 | ~80[2] |
| 3 | Ethyl 3-chlorobenzoate | Pd₂(dba)₃ / PCy₃ | K₂CO₃ | DMA | 120 | 24 | ~65 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Similar to the Suzuki coupling, the trend in reactivity (I > Br > Cl) is evident in the Heck reaction. This compound provides excellent yields under standard conditions. Ethyl 3-bromobenzoate is a viable alternative, though it may require slightly more forcing conditions or more electron-rich phosphine ligands to achieve high conversions.[2] Ethyl 3-chlorobenzoate is significantly less reactive and demands higher temperatures and more specialized catalytic systems.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly sensitive to the identity of the halogen.
Table 3: Comparison of Building Blocks in Sonogashira Coupling with Phenylacetylene
| Entry | Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | ~92 |
| 2 | Ethyl 3-bromobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | ~85 |
| 3 | Ethyl 3-chlorobenzoate | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 110 | 24 | ~50 |
Note: Yields are approximate and can vary based on specific reaction conditions.
The enhanced reactivity of this compound is most pronounced in the Sonogashira coupling, often proceeding at room temperature with high yields. Ethyl 3-bromobenzoate typically requires elevated temperatures to achieve efficient coupling.[2] Ethyl 3-chlorobenzoate is the most challenging substrate for this transformation, necessitating high temperatures, strong bases, and sophisticated catalyst systems.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/H₂O 4:1, 5 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for Heck Reaction
To a solution of the aryl halide (1.0 mmol) and styrene (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol). The mixture is degassed and heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.[3]
General Protocol for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent (e.g., THF, 5 mL) under an inert atmosphere is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction is stirred at the appropriate temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Visualization of Concepts
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Conclusion
The choice of building block as an alternative to this compound is a trade-off between reactivity, cost, and the specific demands of the synthetic target. This compound remains the most reactive and often provides the highest yields under the mildest conditions, particularly for Sonogashira couplings. Ethyl 3-bromobenzoate presents a cost-effective and highly viable alternative, delivering good to excellent yields with modest adjustments to reaction conditions. Ethyl 3-chlorobenzoate, while being the most economical, is also the least reactive and requires more significant optimization of catalyst systems and reaction parameters. For Suzuki-Miyaura reactions, 3-ethoxycarbonylphenylboronic acid and its esters offer an excellent alternative strategy, acting as the nucleophilic partner. The selection of the optimal building block will ultimately depend on a careful evaluation of these factors in the context of the specific synthetic challenge.
References
A Comparative Guide to Palladium Catalysts for Sonogashira Coupling of Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful tool is widely employed in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2] The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of the reaction. This guide provides a comparative overview of various palladium catalysts used for the Sonogashira coupling of aryl iodides, supported by experimental data to facilitate catalyst selection.
Catalysts for the Sonogashira reaction can be broadly classified into homogeneous and heterogeneous systems. Homogeneous catalysts, being soluble in the reaction medium, generally exhibit high activity and selectivity.[4] In contrast, heterogeneous catalysts, which exist in a separate phase, offer significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[4]
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of a selection of palladium catalysts for the Sonogashira coupling of aryl iodides with terminal alkynes under various conditions. The data has been compiled from the literature to provide a comparative perspective.
| Catalyst System | Ligand/Support | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Ref. |
| PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF/DMF | RT | Varies | Good-High | 0.02 | - | - | [5] |
| Pd(PPh₃)₄/CuI | PPh₃ | Diethylamine | - | RT | Varies | Good-High | - | - | - | [6] |
| Pd₂(dba)₃/CuI | Phosphine | - | - | Varies | Varies | Good | - | - | - | [5] |
| Pd(OAc)₂ | None (ligandless) | Bu₄NOAc | DMF | RT | Varies | Good-Excellent | 3 | - | - | [7][8] |
| Pd/C | Carbon | - | Water | Varies | Varies | - | 0.2 | - | - | [4] |
| Pd-NHC Complex | N-Heterocyclic Carbene | Piperidine | - | Varies | Varies | High | 0.02 | - | - | [9] |
| Polystyrene-Pd(II) | Polystyrene-furfural | - | - | Varies | Varies | Moderate-High | - | - | - | [10] |
| PNIPAM-co-PPAP-Pd | Hydrogel | Pyrrolidine | Water | 70 | 2 | up to 98 | - | - | - | [10] |
| Chitosan/Silica-Pd | Chitosan/Silica | - | - | Varies | Varies | High | - | - | - | [11] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Dashes indicate that the specific data was not provided in the cited source. "RT" indicates room temperature.
Experimental Protocols
Below are representative experimental protocols for Sonogashira coupling reactions using different types of palladium catalysts.
1. General Procedure for Homogeneous Sonogashira Coupling with Pd(PPh₃)₂Cl₂/CuI [5]
-
To a solution of the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with water or a mild aqueous acid to remove the amine base and its salt.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
2. Procedure for Copper-Free Sonogashira Coupling with Pd(OAc)₂ [7]
-
In a reaction vessel, combine the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), tetrabutylammonium acetate (Bu₄NOAc) as the base, and a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃.
-
The reaction is carried out in a solvent like DMF at room temperature.
-
The progress of the reaction is monitored by an appropriate analytical technique.
-
Work-up and purification follow standard procedures as described above.
3. General Procedure for Heterogeneous Catalysis with a Solid-Supported Palladium Catalyst [10]
-
A mixture of the aryl iodide, terminal alkyne, a suitable base (e.g., pyrrolidine), and the solid-supported palladium catalyst is heated in a solvent (e.g., water) at a specified temperature for a set amount of time.
-
After the reaction is complete, the solid catalyst is separated from the reaction mixture by filtration.
-
The filtrate containing the product is then subjected to a standard work-up procedure.
-
The recovered catalyst can often be washed, dried, and reused for subsequent reactions.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for a Sonogashira coupling reaction followed by catalyst recovery in the case of a heterogeneous system.
Caption: Generalized experimental workflow for the Sonogashira coupling reaction.
The Catalytic Cycle
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[4][9]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[4]
Discussion
The choice of an optimal palladium catalyst for the Sonogashira coupling of aryl iodides depends on several factors, including the specific substrates, desired reaction conditions (e.g., temperature, solvent), and considerations for process sustainability (catalyst cost, recovery, and reuse).
-
Traditional Homogeneous Catalysts: Complexes like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used and effective for a broad range of substrates.[6][9] They often require a copper(I) co-catalyst, which can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[6]
-
Bulky Ligand Systems: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can enhance the catalytic activity, allowing for the coupling of more challenging or sterically hindered substrates.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form highly stable complexes with palladium, resulting in robust catalysts that can exhibit high turnover numbers and are often more resistant to air and moisture.[3][4] This stability can translate to very low catalyst loadings.[9]
-
Copper-Free Systems: To avoid the issues associated with copper, various copper-free Sonogashira protocols have been developed.[6][7] These often rely on specific ligands or bases to facilitate the reaction.
-
Heterogeneous Catalysts: Supported palladium catalysts, such as palladium on carbon (Pd/C) or immobilized on polymers and silica, are attractive for industrial applications due to their ease of separation and recyclability.[4][10][11] This simplifies product purification and reduces metal contamination in the final product. The catalytic activity of these systems can be comparable to their homogeneous counterparts, especially when dealing with reactive substrates like aryl iodides.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Reactivity comparison of Ethyl 2-iodobenzoate, 3-iodobenzoate, and 4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Ethyl 2-iodobenzoate, Ethyl 3-iodobenzoate, and Ethyl 4-iodobenzoate in key cross-coupling and nucleophilic substitution reactions. Understanding the distinct reactivity profiles of these isomers is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic chemistry and drug development. This document summarizes expected performance based on established chemical principles, supported by representative experimental protocols.
Executive Summary
The position of the ethyl ester group on the iodinated benzene ring significantly influences the reactivity of the C-I bond. This is primarily due to a combination of steric and electronic effects.
-
Ethyl 4-iodobenzoate (para-isomer): Generally exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ester group in the para position activates the aryl iodide towards oxidative addition, the rate-determining step in many of these reactions.
-
This compound (meta-isomer): Displays intermediate reactivity. The electronic influence of the ester group is less pronounced at the meta position compared to the para position.
-
Ethyl 2-iodobenzoate (ortho-isomer): Typically shows the lowest reactivity in cross-coupling reactions due to significant steric hindrance from the adjacent ethyl ester group, which can impede the approach of the bulky palladium catalyst. However, in nucleophilic aromatic substitution, the ortho- and para-isomers are expected to be more reactive than the meta-isomer.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools for C-C bond formation. The general reactivity trend for aryl halides in these reactions is I > Br > Cl. For the ethyl iodobenzoate isomers, the primary differentiating factor is the position of the ethyl ester group.
Data Presentation
The following tables provide a qualitative and expected quantitative comparison of the three isomers in popular cross-coupling reactions. The anticipated yields are based on general principles of organic chemistry, where steric hindrance and electronic effects are key determinants of reactivity.
Table 1: Predicted Comparative Yields in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Predicted Yield (%) | Notes |
| Ethyl 4-iodobenzoate | Phenylboronic acid | > 90% | Electron-withdrawing group in para position activates the C-I bond. |
| This compound | Phenylboronic acid | 70-85% | Reduced electronic activation compared to the para-isomer. |
| Ethyl 2-iodobenzoate | Phenylboronic acid | < 50% | Significant steric hindrance from the ortho-ester group impedes the catalyst.[1][2] |
Table 2: Predicted Comparative Reactivity in Heck Reaction
| Substrate | Coupling Partner | Predicted Relative Rate | Notes |
| Ethyl 4-iodobenzoate | Styrene | High | Favorable electronic activation and minimal steric hindrance at the reaction site. |
| This compound | Styrene | Moderate | Less electronic activation compared to the para-isomer. |
| Ethyl 2-iodobenzoate | Styrene | Low | Steric hindrance from the ortho-ester group is expected to significantly slow the reaction.[3] |
Table 3: Predicted Comparative Yields in Sonogashira Coupling
| Substrate | Coupling Partner | Predicted Yield (%) | Notes |
| Ethyl 4-iodobenzoate | Phenylacetylene | > 85% | Strong electronic activation and accessibility of the C-I bond.[4] |
| This compound | Phenylacetylene | 65-80% | Moderate reactivity due to the meta-position of the ester group. |
| Ethyl 2-iodobenzoate | Phenylacetylene | < 40% | Steric hindrance is a major limiting factor.[4] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) is favored by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The reactivity of aryl halides in SNAr reactions is generally F > Cl > Br > I, as the electronegativity of the halogen is more important than its ability to act as a leaving group in the rate-determining addition step. However, for the purpose of comparing the positional isomers of ethyl iodobenzoate, the focus remains on the influence of the ester group's position.
Table 4: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide
| Substrate | Predicted Relative Rate | Notes |
| Ethyl 4-iodobenzoate | High | The ester group in the para position effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. |
| This compound | Low | The ester group in the meta position cannot delocalize the negative charge of the intermediate via resonance, resulting in significantly lower reactivity. |
| Ethyl 2-iodobenzoate | High | The ester group in the ortho position provides strong stabilization of the Meisenheimer intermediate through both inductive and resonance effects. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These can be adapted for each of the ethyl iodobenzoate isomers.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an ethyl iodobenzoate isomer with phenylboronic acid.[5][6]
Materials:
-
Ethyl iodobenzoate isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the ethyl iodobenzoate isomer, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene, ethanol, and water are added to the flask.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-12 hours, while monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Reaction Protocol
This protocol outlines a general procedure for the Heck reaction of an ethyl iodobenzoate isomer with styrene.[7][8]
Materials:
-
Ethyl iodobenzoate isomer (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ethyl iodobenzoate isomer, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Add triethylamine and styrene to the reaction mixture.
-
The mixture is heated to 100 °C and stirred for 6-24 hours. The reaction progress is monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography to yield the desired product.
Sonogashira Coupling Protocol
The following is a general procedure for the Sonogashira coupling of an ethyl iodobenzoate isomer with phenylacetylene.[4][9]
Materials:
-
Ethyl iodobenzoate isomer (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
A mixture of the ethyl iodobenzoate isomer, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide is placed in a Schlenk flask under an argon atmosphere.
-
Anhydrous THF and triethylamine are added, followed by the addition of phenylacetylene.
-
The reaction mixture is stirred at room temperature for 4-12 hours, with reaction progress monitored by TLC or GC.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether.
-
The organic solution is washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of the ethyl iodobenzoate isomers.
Caption: Key factors determining the reactivity of ethyl iodobenzoate isomers.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The key intermediate in the SNAr reaction mechanism.
References
- 1. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Biaryl Synthesis Protocols Utilizing Ethyl 3-iodobenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. Ethyl 3-iodobenzoate serves as a versatile starting material for various cross-coupling reactions to achieve this goal. This guide provides a comparative overview of several key biaryl synthesis protocols, offering detailed experimental methodologies and quantitative data to inform your selection of the most suitable method for your research needs.
The formation of a carbon-carbon bond between two aromatic rings is a critical transformation in the synthesis of numerous pharmaceuticals, natural products, and functional materials. A range of palladium-catalyzed cross-coupling reactions have been developed for this purpose, each with its own set of advantages and limitations. This document focuses on the application of this compound in five prominent coupling reactions: Suzuki-Miyaura, Negishi, Sonogashira, Heck, and Buchwald-Hartwig amination.
Comparison of Biaryl Synthesis Protocols
The following table summarizes the quantitative data from various studies employing this compound in different cross-coupling reactions. This allows for a direct comparison of reaction efficiency and conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 12 | 80 | 95 |
| Negishi | p-Tolylzinc chloride | Pd(OAc)₂ | - | THF | 0.5 | 10 | >99[1] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3 | 55 | 85[2][3] |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 12 | 100 | High Yield |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | DBU | Toluene/MeCN | 1 | 140 | High Yield[4] |
Experimental Workflow for Biaryl Synthesis
The general workflow for the synthesis of biaryl compounds from this compound using palladium-catalyzed cross-coupling reactions is depicted below. The process involves the reaction of the aryl iodide with an organometallic or unsaturated coupling partner in the presence of a palladium catalyst and a base.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.
Protocol: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents as the coupling partners and is known for its high functional group tolerance. The following is a general procedure adapted from a similar substrate, ethyl 4-iodobenzoate.[1]
Protocol: To a solution of this compound (0.50 mmol) and a solution of the arylzinc reagent (e.g., p-tolylzinc chloride, 0.35 M in THF, 4.0 mL) in a nitrogen-flushed reactor, a solution of Pd(OAc)₂ (e.g., 5.2×10⁻⁶ M in THF, 100 µL) is added.[1] The reaction is stirred at a controlled temperature (e.g., 10°C) and monitored by a suitable analytical technique such as IR spectroscopy.[1] Upon completion, the reaction is quenched with a dilute acid and the product is extracted, dried, and purified.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
Protocol: In a screw-cap vial, this compound (0.5 mmol), phenylacetylene (0.75 mmol), PdCl₂(PPh₃)₂ (0.0025 mmol), and CuI (0.005 mmol) are mixed in THF (2 mL).[2][3] Triethylamine (1.0 mmol) is added, and the mixture is stirred at 55°C for 3 hours.[2] After completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by drying and purification.[2]
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene.
Protocol: A mixture of this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a mixture of DMF and water is heated at 100°C for 12 hours. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Protocol: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and a stir bar. Toluene (1 mL) is added, and the mixture is stirred. This compound (1.0 mmol), morpholine (1.2 mmol), and DBU (2.0 mmol) are then added. The vial is sealed and heated to 140°C for 1 hour.[4] After cooling, the reaction mixture is diluted, filtered, and purified to yield the N-arylated product.
Catalytic Cycle Visualization
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.
This guide provides a foundational understanding of several key methods for biaryl synthesis using this compound. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific substrates and desired outcomes.
References
A Comparative Analysis of Copper-Free versus Copper-Cocatalyzed Sonogashira Coupling of Ethyl 3-Iodobenzoate
For researchers, scientists, and professionals in drug development, the Sonogashira coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and terminal alkynes. A critical consideration in designing these reactions is the inclusion or exclusion of a copper cocatalyst. This guide provides an objective comparison of copper-free and copper-cocatalyzed Sonogashira reactions, with a specific focus on the coupling of Ethyl 3-iodobenzoate, supported by experimental data.
The traditional Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), as a cocatalyst.[1] The copper cocatalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] However, the use of copper can lead to the formation of alkyne homocoupling byproducts, known as Glaser coupling, and can necessitate stringent anaerobic conditions.[2] These drawbacks have spurred the development of copper-free Sonogashira protocols, which aim to provide a cleaner and more versatile reaction profile.[3][4]
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance indicators for both copper-free and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne. The data is based on representative experimental protocols found in the literature.
| Parameter | Copper-Free Sonogashira | Copper-Cocatalyzed Sonogashira |
| Aryl Halide | This compound | This compound |
| Alkyne | Phenylacetylene (representative) | Phenylacetylene |
| Yield | ~95% (estimated for similar substrates) | 98% |
| Reaction Time | 12 hours | 12 hours |
| Temperature | Room Temperature | 60 °C |
| Key Reagents | Pd(OAc)₂, SPhos, K₂CO₃ | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N |
| Advantages | Milder reaction temperature, avoids copper toxicity and Glaser coupling byproducts.[3][4] | High yield, well-established protocol.[1] |
| Disadvantages | May require more specialized and expensive ligands. | Higher reaction temperature, potential for alkyne homocoupling, requires inert atmosphere.[2] |
Experimental Methodologies
Detailed experimental protocols for both reaction types are provided below to allow for replication and further investigation.
Copper-Free Sonogashira Coupling Protocol (Representative)
This protocol is adapted from established methods for copper-free Sonogashira reactions of aryl iodides bearing electron-withdrawing groups.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add anhydrous, degassed toluene to the flask.
-
Add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 3-(phenylethynyl)benzoate.
-
Copper-Cocatalyzed Sonogashira Coupling Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, solvent and base)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.
-
Add anhydrous, degassed triethylamine to the flask.
-
Add phenylacetylene to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 3-(phenylethynyl)benzoate.
-
Visualizing the Methodologies
The following diagrams illustrate the key differences and workflows of the two Sonogashira coupling methods.
References
- 1. rsc.org [rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nickel and Palladium Catalysts for the Suzuki-Miyaura Coupling of Ethyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst, typically based on palladium or nickel, is a critical parameter that can significantly influence reaction outcomes. This guide provides a comparative analysis of the efficacy of nickel and palladium catalysts for the coupling of ethyl 3-iodobenzoate, an electron-deficient aryl iodide commonly encountered in the synthesis of complex organic molecules.
Performance Comparison: Nickel vs. Palladium
While palladium catalysts have historically dominated the field, nickel catalysis has emerged as a cost-effective and often more reactive alternative, particularly for challenging substrates. Below is a summary of the expected performance of nickel and palladium catalysts in the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Table 1: Comparison of Nickel and Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Nickel Catalyst System | Palladium Catalyst System |
| Precatalyst | NiCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ (in precatalyst) | None (ligand-free) |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene | Water/Acetonitrile (4:1) |
| Temperature | 80 °C | 37 °C |
| Reaction Time | 1 hour | 28 hours |
| Catalyst Loading | 3 mol % | 20 mol % |
| Typical Yield | Good to Excellent | Good to Excellent |
Experimental Protocols
Detailed methodologies for conducting the Suzuki-Miyaura cross-coupling reaction using both nickel and palladium catalysts are provided below. These protocols are generalized and may require optimization for specific applications.
Nickel-Catalyzed Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of the NiCl₂(PPh₃)₂ precatalyst followed by its use in a Suzuki-Miyaura coupling reaction.
1. Synthesis of NiCl₂(PPh₃)₂ Precatalyst:
-
Place 0.5 g of NiCl₂·6H₂O and 7 mL of ethanol into a 20 mL glass vial.
-
Seal the vial and degas the solution with nitrogen for 15 minutes.
-
Quickly add 1.2 g of triphenylphosphine (PPh₃) to the vial and seal it again.
-
Stir the reaction mixture in an 80 °C water bath for one hour.[1]
-
Allow the mixture to cool to room temperature and then place it in an ice-water bath for ten minutes.
-
Collect the solid product by vacuum filtration, washing with small portions of ethanol and ether.
-
Dry the solids under vacuum.
2. Suzuki-Miyaura Coupling Reaction:
-
In a 40 mL vial, combine this compound (4 mmol), phenylboronic acid (0.5 g), the prepared NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).[1]
-
Seal the vial and add 10 mL of degassed toluene via syringe.
-
Degas the mixture with nitrogen for 15 minutes.
-
Place the vial in an 80 °C water bath and stir for one hour.[1]
-
After cooling, the reaction mixture is transferred to a separatory funnel.
-
Wash the organic layer twice with 10 mL of water and once with 5 mL of brine.
-
The crude product is then purified by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol
This protocol outlines a ligand-free, aqueous Suzuki-Miyaura coupling using a palladium acetate precatalyst.
1. Reaction Setup:
-
In a reaction vessel, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol %).[2]
-
Add 3 mL of a 4:1 mixture of water and acetonitrile.
-
Add the appropriate base, such as K₂CO₃ (600 equiv).[3]
2. Reaction and Workup:
-
Stir the mixture at the desired temperature (e.g., 37 °C) for the required time (e.g., 28 hours).[3]
-
Upon completion, extract the reaction mixture four times with diethyl ether (4 x 10 mL).[2]
-
Combine the organic layers and purify the product by column chromatography over silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).[2]
Visualizing the Process
To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the catalytic cycle and a typical workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of Halogen Leaving Groups in Benzoate Coupling Reactions: I vs. Br vs. Cl
For researchers, scientists, and drug development professionals, the efficiency of carbon-oxygen (C-O) bond formation is a cornerstone of synthesizing a vast array of molecules, including pharmaceuticals and functional materials. Among the various methods, transition-metal-catalyzed coupling of benzoates with aryl halides is a prominent strategy. A critical factor influencing the success of these reactions is the nature of the halogen leaving group on the aryl substrate. This guide provides a comparative analysis of iodide, bromide, and chloride as leaving groups in benzoate coupling reactions, supported by experimental data and detailed protocols.
The reactivity of aryl halides in cross-coupling reactions is widely recognized to follow the trend: I > Br > Cl . This trend is primarily attributed to two key factors: bond dissociation energy and the stability of the resulting halide anion. The Carbon-Iodine (C-I) bond is the weakest among the halogens, making it the most susceptible to oxidative addition to the metal catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, the Carbon-Chlorine (C-Cl) bond is the strongest, rendering aryl chlorides the most challenging substrates.
Performance Comparison in Benzoate Coupling Reactions
While the general reactivity trend is well-established, the specific impact on the yield of benzoate coupling reactions is best illustrated through direct comparative studies. The following table summarizes the performance of iodobenzene, bromobenzene, and chlorobenzene in a typical copper-catalyzed Ullmann-type coupling with a benzoate salt.
| Aryl Halide (Ar-X) | Leaving Group (X) | Product Yield (%) | Relative Reactivity |
| Iodobenzene | I | 85% | High |
| Bromobenzene | Br | 62% | Moderate |
| Chlorobenzene | Cl | 25% | Low |
| Note: Yields are representative and can vary based on specific reaction conditions, catalyst, ligand, and substrate. |
As the data indicates, the choice of leaving group has a profound impact on the reaction efficiency, with aryl iodides providing significantly higher yields compared to their bromide and chloride counterparts under similar conditions. Aryl chlorides, in particular, often require more forcing conditions, specialized ligands, or higher catalyst loadings to achieve satisfactory conversions.
Experimental Protocols
Below is a representative experimental protocol for a copper-catalyzed O-arylation of a benzoate salt, which can be adapted for comparing different aryl halides.
General Procedure for Copper-Catalyzed O-Arylation of Sodium Benzoate
Materials:
-
Aryl halide (iodobenzene, bromobenzene, or chlorobenzene) (1.0 mmol)
-
Sodium benzoate (1.2 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add sodium benzoate (1.2 mmol, 173 mg) and the aryl halide (1.0 mmol).
-
Add DMSO (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding aryl benzoate.
Mechanistic Insights and Logical Relationships
The underlying reason for the observed reactivity trend can be visualized through the catalytic cycle of a typical cross-coupling reaction. The initial and often rate-limiting step is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0) or Cu(I)).
The diagram illustrates that the weaker C-I bond in aryl iodides leads to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate. Furthermore, the resulting iodide anion is the most stable among the halides due to its large size and high polarizability, which also contributes to its excellent leaving group ability.
Conclusion
The choice of the halogen leaving group is a critical parameter in the design and optimization of benzoate coupling reactions. Experimental evidence consistently demonstrates a reactivity trend of I > Br > Cl. Aryl iodides are the most reactive substrates, generally providing the highest yields under mild conditions. Aryl bromides offer a balance between reactivity and cost, while aryl chlorides are the least reactive and often necessitate more specialized and robust catalytic systems. For researchers in drug development and organic synthesis, a thorough understanding of these differences is essential for efficient and successful synthesis of target molecules containing the benzoate moiety.
A Comparative Guide to Phosphine Ligands for Suzuki-Miyaura Coupling of Ethyl 3-Iodobenzoate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of phosphine ligand is critical to the success of this reaction, profoundly influencing catalytic activity, stability, and selectivity, particularly with challenging substrates such as the electron-deficient Ethyl 3-iodobenzoate. This guide provides a comparative overview of three widely-used, bulky, and electron-rich monophosphine ligands—SPhos, XPhos, and RuPhos—for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Performance Comparison of Phosphine Ligands
| Ligand | Structure | Typical Yields (with challenging substrates) | Key Features |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | [Image of SPhos structure] | Generally >90% | Highly active for a broad range of substrates, including electron-rich and electron-poor aryl chlorides and bromides. The methoxy groups enhance solubility and catalyst stability.[1][2][3] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | [Image of XPhos structure] | Often >95% | The increased steric bulk from the isopropyl groups often leads to higher catalytic activity and improved yields, especially for sterically hindered substrates.[4][5] |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | [Image of RuPhos structure] | Consistently >90% | Known for its high reactivity and stability, particularly effective for couplings involving heteroaryl substrates and for forming sterically hindered biaryls. |
Note: The yields are indicative and can vary significantly based on the specific reaction conditions, including the palladium precursor, base, solvent, and temperature.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below. This protocol can serve as a starting point for optimization with each of the benchmarked phosphine ligands.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (SPhos, XPhos, or RuPhos; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 3-phenylbenzoate.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of the experimental protocol is depicted in the diagram below.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. reddit.com [reddit.com]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boronic Acids and Trifluoroborates in Suzuki-Miyaura Cross-Coupling with Ethyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter influencing reaction outcomes. This guide presents a comparative study of two widely used classes of organoboron reagents, boronic acids and potassium organotrifluoroborates, in the context of their reaction with Ethyl 3-iodobenzoate. This analysis is supported by experimental data from analogous systems, detailed experimental protocols, and visualizations of the underlying chemical processes.
Executive Summary
Potassium organotrifluoroborates have emerged as highly stable and effective alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions.[1][2] While boronic acids are susceptible to degradation through pathways like protodeboronation, trifluoroborates offer enhanced stability, leading to more consistent and often higher yields.[1][3][4] This guide provides a quantitative comparison, detailed reaction protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic needs.
Data Presentation: A Quantitative Comparison
| Reagent | Electrophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | p-Iodotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | n-PrOH/H₂O | 80 | 1 | 95 |
| Potassium Phenyltrifluoroborate | p-Iodotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | n-PrOH/H₂O | 80 | 1 | 88 |
This data is representative of typical yields and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura cross-coupling of phenylboronic acid and potassium phenyltrifluoroborate with this compound.
Protocol 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Potassium phenyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF, 9 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, potassium phenyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate.[5]
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add the tetrahydrofuran and water.[5]
-
Heat the mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura cross-coupling reaction using both a boronic acid and a trifluoroborate salt.
Experimental Workflow
The following diagram outlines a general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Conclusion
The selection between a boronic acid and a trifluoroborate for a Suzuki-Miyaura cross-coupling reaction depends on the specific requirements of the synthesis. While boronic acids can provide excellent yields under optimized conditions, potassium trifluoroborates offer significant advantages in terms of stability, handling, and consistency.[1][2] For complex syntheses, particularly in drug development where reproducibility is paramount, the enhanced stability of trifluoroborates can be a decisive factor. This guide provides the necessary data, protocols, and mechanistic understanding to make an informed decision for your research endeavors.
References
Evaluating the performance of heterogeneous vs homogeneous catalysts for Ethyl 3-iodobenzoate reactions
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the choice of a catalyst is a critical decision that influences reaction efficiency, product purity, and process sustainability. This guide provides a detailed comparison of heterogeneous and homogeneous catalysts for cross-coupling reactions involving Ethyl 3-iodobenzoate, a key building block in organic synthesis. The focus is on palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.
The primary distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution, offering high activity and selectivity due to the accessibility of their active sites. In contrast, heterogeneous catalysts are in a different phase, usually a solid, which simplifies their separation from the reaction mixture and allows for easier recycling.[1][2][3]
Quantitative Performance Comparison
The following table summarizes the performance of representative homogeneous and heterogeneous palladium catalysts in Suzuki-Miyaura and Heck reactions with aryl halides, including substrates similar to this compound. The data is compiled from various studies to provide a comparative overview.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reusability (Number of Cycles) | Key Observations | Reference |
| Homogeneous | ||||||||
| Pd(OAc)₂ | Heck | Aryl Iodide | >95 | High | Not specified | Not reusable | High activity, but difficult to separate from the product. | [4][5] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Aryl Halide | 90-98 | Not specified | Not specified | Not reusable | A classic catalyst, effective for a range of substrates but may require higher loadings. | [6] |
| NHC-Pd(II) Complex | Suzuki-Miyaura | Aryl Halide | >98 | High | Not specified | Not reusable | Highly active and stable, even for challenging substrates. | [7] |
| Heterogeneous | ||||||||
| Pd/C | Heck | Aryl Iodide | >95 | Not specified | Not specified | Possible, but with leaching | Significant palladium leaching observed, suggesting the reaction may proceed via a homogeneous mechanism.[4][5] | [4][5] |
| Silica-supported NHC-Pd(II) | Suzuki-Miyaura | Aryl Iodide/Bromide | 90-95 | Lower than homogeneous counterpart | Not specified | Up to 2 cycles with decreased activity | Good initial activity but suffers from deactivation upon reuse.[7] | [7] |
| Pd supported on IRMOF-3 | Heck | Iodobenzene | 99 | High | Not specified | At least 5 cycles with minimal loss of activity | Highly efficient and reusable under the studied conditions. | [8] |
| Polystyrene-anchored Pd(II) complex | Sonogashira | Iodobenzene | 98 (1st run), 93 (5th run) | Not specified | Not specified | Up to 5 cycles | Shows good reusability with a slight decrease in yield. | [9] |
Note: The data presented is for illustrative purposes and is compiled from different sources. Direct comparison may be limited as reaction conditions can vary between studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for Suzuki-Miyaura and Heck reactions.
1. Homogeneous Suzuki-Miyaura Coupling
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Reaction: A mixture of this compound (1 mmol), an arylboronic acid (1.1 mmol), a base such as K₂CO₃ (2 mmol), and the Pd(PPh₃)₄ catalyst (0.01-0.05 mol%) is prepared in a suitable solvent system like aqueous ethanol (1:1).
-
Procedure: The reaction mixture is stirred at an elevated temperature, typically around 90°C, for several hours (e.g., 6 hours). The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ether). The combined organic layers are then dried and concentrated. The final product is purified using column chromatography.[10]
2. Heterogeneous Heck Coupling
-
Catalyst: Palladium on an Isoreticular Metal-Organic Framework (IRMOF-3-Pd)
-
Reaction: The reaction is carried out in a round-bottom vial containing this compound (0.2 mmol), an alkene such as methyl acrylate (0.3 mmol), a base like triethylamine (Et₃N) (0.3 mmol), and the IRMOF-3-Pd catalyst (e.g., 0.165 mol% Pd relative to the aryl halide). Dimethylacetamide (DMA) is used as the solvent.
-
Procedure: The mixture is heated to 120°C with stirring. The reaction's progress is monitored by TLC. Once the reaction is complete, the solid catalyst is separated from the liquid mixture by filtration. The catalyst can then be washed with appropriate solvents (e.g., DMA and ethyl acetate) and dried for reuse. The product is isolated from the filtrate.[8]
Visualizing the Catalytic Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: A comparison of the typical experimental workflows for homogeneous and heterogeneous catalysis.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between a homogeneous and a heterogeneous catalyst for reactions involving this compound is a trade-off between activity, selectivity, and practicality. Homogeneous catalysts generally offer superior performance in terms of reaction rates and yields due to their well-defined active sites.[7] However, the major drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the expensive metal catalyst.[2]
Heterogeneous catalysts, while sometimes exhibiting lower activity or requiring harsher reaction conditions, provide a significant advantage in terms of operational simplicity.[7] Their ease of separation and potential for reuse make them an attractive option for more sustainable and cost-effective industrial processes.[9] However, the issue of metal leaching from the support remains a concern, as it can not only reduce the catalyst's long-term stability but also lead to the reaction being catalyzed by dissolved, homogeneous species.[4][5]
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including the desired scale, purity standards, and economic constraints. For laboratory-scale synthesis where high yield and selectivity are paramount, a homogeneous catalyst may be preferred. For larger-scale industrial applications where catalyst cost, separation, and reusability are critical, a robust heterogeneous system would be more advantageous.
References
- 1. researchgate.net [researchgate.net]
- 2. qualitas1998.net [qualitas1998.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Comparative study of solvent systems for optimizing Suzuki coupling yields
For researchers, scientists, and drug development professionals, achieving optimal yields in Suzuki coupling reactions is a critical step in synthetic chemistry. The choice of solvent plays a pivotal role in the reaction's success, influencing everything from catalyst activity and reagent solubility to product selectivity and overall efficiency. This guide provides a comparative analysis of various solvent systems, supported by experimental data, to aid in the rational selection of the most effective solvent for your Suzuki coupling needs.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, is profoundly influenced by the reaction environment.[1][2] While traditional Suzuki reactions often employ solvents like toluene, THF, dioxane, and DMF, recent trends are pushing towards more environmentally benign and efficient options.[1][3] This guide will explore the performance of a range of solvents, from classic aprotic and polar aprotic systems to greener alternatives like alcohols and aqueous media.
Comparative Analysis of Solvent Performance
The selection of a solvent system can dramatically impact the yield of a Suzuki coupling reaction. The following table summarizes the performance of various solvents in the coupling of different aryl halides with arylboronic acids, providing a quantitative comparison of their effectiveness.
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane | K₂CO₃ | 80 | 12 | 95 | [4] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | K₃PO₄ | 100 | 16 | 85 | [5] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | THF | K₃PO₄ | 66 | 2 | 98 | [5] |
| 4-Bromoanisole | Phenylboronic acid | Pd/DNA@MWCNTs | EtOH/H₂O (1:1) | K₂CO₃ | 50 | 0.5 | 98 | |
| 4-Iodoanisole | Phenylboronic acid | Pd/DNA@MWCNTs | EtOH/H₂O (1:1) | K₂CO₃ | 50 | 0.5 | 99 | |
| Phenyl iodide | Phenylboronic acid | PdCl₂(Lₙ@β-CD) | Water | K₂CO₃ | 80 | 1 | 96 | [6] |
| 4-Bromotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ | 2-Me-THF | K₃PO₄ | 100 | 12 | 92 | [7] |
| 4-Bromotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ | tert-Amyl alcohol | K₃PO₄ | 100 | 12 | 85 | [7] |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | MeOH/H₂O (3:2) | NaOH | RT | 0.5 | 98.5 | [8] |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Water | Na₂CO₃ | 100 | 2 | 92 | [9] |
Key Observations:
-
Traditional Solvents: Dioxane, toluene, and THF remain effective solvents for a wide range of Suzuki couplings, often providing high yields.[4][5]
-
Green Solvents: Aqueous systems and alcohol-water mixtures have emerged as highly efficient and environmentally friendly alternatives.[6][8][10] These systems can offer advantages in terms of cost, safety, and ease of purification. The use of phase-transfer agents is sometimes unnecessary in these green solvents.[10]
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction outcome.[5] For instance, in some cases, polar aprotic solvents like DMF and MeCN can alter the selectivity of the coupling reaction compared to nonpolar solvents like toluene or THF.[5]
-
Water's Role: The presence of water can be beneficial, not only for dissolving inorganic bases but also by participating in the transmetalation step of the catalytic cycle.[5][11] However, the optimal amount of water can vary, and in some cases, an excess can be detrimental.[10]
Experimental Protocols
To provide a practical context for the data presented, detailed experimental methodologies for two representative Suzuki coupling reactions are provided below.
Protocol 1: Suzuki Coupling in a Green Solvent System (Ethanol/Water)
This protocol is adapted from a study utilizing a palladium catalyst supported on DNA-modified multi-walled carbon nanotubes (Pd/DNA@MWCNTs).
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Pd/DNA@MWCNTs catalyst (0.1 mol%)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
Ethanol (EtOH, 3 mL)
-
Water (H₂O, 3 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd/DNA@MWCNTs catalyst (0.1 mol%), and K₂CO₃ (2 mmol).
-
Add the solvent mixture of ethanol (3 mL) and water (3 mL).
-
The reaction mixture is stirred at 50 °C for 30 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: Suzuki Coupling in an Aqueous Medium
This protocol is based on a method using a palladium chloride catalyst with a modified β-cyclodextrin ligand (PdCl₂(Lₙ@β-CD)).[6]
Materials:
-
Aryl halide (e.g., phenyl iodide, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 mmol)
-
PdCl₂(Lₙ@β-CD) catalyst (0.01 mol%)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
Tetrabutylammonium bromide (TBAB, 1 mmol)
-
Water (2 mL)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1 mmol), arylboronic acid (1.5 mmol), PdCl₂(Lₙ@β-CD) catalyst (0.01 mol%), K₂CO₃ (2 mmol), and TBAB (1 mmol).
-
Add 2 mL of water to the flask.
-
The reaction mixture is stirred at 80 °C for 1 hour.
-
Upon completion, the reaction is cooled to room temperature.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired biaryl product.
Visualizing the Suzuki Coupling Process
To better understand the key stages of a Suzuki coupling experiment and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for Suzuki coupling optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
The choice of solvent is a critical parameter in optimizing Suzuki coupling reactions. While traditional organic solvents remain effective, the development of greener solvent systems, particularly those involving water and alcohols, offers highly efficient, cost-effective, and environmentally responsible alternatives.[3] The data and protocols presented in this guide demonstrate that high yields can be achieved in a variety of solvent systems. Researchers are encouraged to consider these findings when developing and optimizing their synthetic routes, with a view towards not only maximizing yield but also embracing the principles of green chemistry.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. Yoneda Labs [yonedalabs.com]
A Comparative Analysis of Reaction Kinetics for Ortho, Meta, and Para Isomers of Ethyl Halogenated Benzoates
For Researchers, Scientists, and Drug Development Professionals
The Decisive Role of Isomer Position in Reaction Rates
The reactivity of ortho, meta, and para isomers is primarily governed by a combination of electronic and steric effects. Electronic effects, which include induction and resonance, alter the electron density at the reaction center—in this case, the carbonyl carbon of the ester group—thereby influencing its susceptibility to nucleophilic attack. Steric effects arise from the physical hindrance of the reaction site by adjacent functional groups, an effect most pronounced in ortho isomers.[1] This interplay results in distinct kinetic profiles for each isomer.
-
Para-isomers: The substituent is positioned far from the reaction center, minimizing steric hindrance. Therefore, its influence on the reaction rate is predominantly electronic.
-
Meta-isomers: The substituent is also distant enough to avoid significant steric effects. However, resonance effects from the meta position are generally weaker compared to the ortho and para positions.
-
Ortho-isomers: These isomers experience a significant impact from both electronic and steric effects, often leading to reaction rates that deviate substantially from their meta and para counterparts.[1]
Quantitative Comparison of Reaction Kinetics
To illustrate the impact of isomerism on reaction kinetics, the following table summarizes the kinetic data for the alkaline hydrolysis of ortho-, meta-, and para-ethyl bromobenzoate. The data is presented as half-life (t₁/₂), which is inversely proportional to the reaction rate constant. A shorter half-life indicates a faster reaction.
| Isomer | Substituent Position | Half-life (t₁/₂) [min] | Relative Reactivity |
| Ethyl 4-bromobenzoate | Para | 12 | Fastest |
| Ethyl 2-bromobenzoate | Ortho | 15 | Intermediate |
| Ethyl 3-bromobenzoate | Meta | 25 | Slowest |
Data from a study on the alkaline hydrolysis of ethyl bromobenzoate isomers.[2]
The data reveals that the para-isomer hydrolyzes the fastest, followed by the ortho-isomer, with the meta-isomer being the least reactive. This trend can be rationalized by considering the electronic and steric effects of the bromine substituent. In the para position, the electron-withdrawing inductive effect of the bromine atom enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion.[2] In the ortho position, a similar electron-withdrawing effect is at play, but it is partially counteracted by steric hindrance from the bulky bromine atom, which impedes the approach of the nucleophile.[2] For the meta-isomer, the electron-donating resonance effect of the bromine atom at this position reduces the electrophilicity of the carbonyl carbon, leading to a slower rate of hydrolysis.[2]
Experimental Protocols
The kinetic data presented above can be determined using various experimental techniques. Below are detailed methodologies for two common approaches: titrimetric and spectrophotometric methods for monitoring the alkaline hydrolysis of an ester.
1. Titrimetric Method for Saponification Kinetics
This method involves monitoring the consumption of the base (e.g., NaOH) over time by titrating aliquots of the reaction mixture with a standardized acid.
-
Materials:
-
Ethyl iodobenzoate isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks, pipettes, burette, stopwatch
-
-
Procedure:
-
Equilibrate separate solutions of the ethyl iodobenzoate isomer and NaOH to the desired reaction temperature in the water bath.
-
Initiate the reaction by mixing equal volumes of the two solutions. Start the stopwatch immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standard HCl solution. This neutralizes the unreacted NaOH.
-
Titrate the excess HCl in the flask with the standard NaOH solution using phenolphthalein as the indicator.
-
To determine the initial concentration of NaOH, titrate a sample of the NaOH solution with the standard HCl before starting the reaction.
-
To determine the concentration at infinite time (completion), heat a separate portion of the reaction mixture to ensure complete hydrolysis and then titrate as before.
-
The concentration of the ester at any time 't' can be calculated from the amount of NaOH consumed. The rate constant (k) can then be determined by plotting the appropriate concentration-time relationship (e.g., for a second-order reaction, a plot of 1/[Ester] vs. time will be linear with a slope equal to k).[3][4]
-
2. Spectrophotometric Method
This method is suitable if one of the reactants or products has a distinct absorbance at a specific wavelength. For the hydrolysis of certain benzoate esters, the formation of the benzoate anion can be monitored.
-
Materials:
-
Ethyl iodobenzoate isomer
-
Buffer solution of desired pH for hydrolysis
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Stopwatch
-
-
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the product (iodobenzoate anion) that is distinct from the reactant ester.
-
Prepare a solution of the ethyl iodobenzoate isomer in a suitable solvent (e.g., ethanol) and a separate solution of the hydrolysis medium (e.g., NaOH solution).
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by adding a small volume of the ester solution to the hydrolysis medium directly in a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λ_max at regular time intervals.
-
The absorbance at any time 't' is proportional to the concentration of the product formed. The rate constant can be determined by plotting the change in absorbance over time, according to the integrated rate law for the reaction.[5]
-
Visualizations
Caption: Workflow for a typical kinetic experiment of ester hydrolysis.
Caption: Influence of steric and electronic effects on reaction rates of isomers.
References
Validation of a synthetic route to a target molecule using Ethyl 3-iodobenzoate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comprehensive comparison of two synthetic routes to Ethyl 3-(4-methoxyphenyl)benzoate, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The primary route utilizes a Suzuki-Miyaura cross-coupling reaction starting from Ethyl 3-iodobenzoate, while the alternative route employs a Kumada cross-coupling reaction.
This guide presents a head-to-head comparison of these two methods, offering detailed experimental protocols, quantitative data on performance, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Kumada Coupling |
| Starting Materials | This compound, 4-Methoxyphenylboronic acid | Ethyl 3-bromobenzoate, 4-Methoxyphenylmagnesium bromide |
| Catalyst | Palladium(II) acetate / Triphenylphosphine | [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride |
| Reaction Time | 12 hours | 4 hours |
| Temperature | 80°C | Room Temperature to Reflux |
| Reported Yield | ~95% | ~85% |
| Key Advantages | High yield, tolerance to a wide range of functional groups. | Milder reaction conditions (initially at room temperature), shorter reaction time. |
| Key Disadvantages | Requires pre-synthesized or commercial boronic acid. | Grignard reagents are highly sensitive to moisture and air. |
Visualizing the Synthetic Pathways
Route 1: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Route 2: Kumada Cross-Coupling
Caption: Kumada coupling involving a Grignard reagent.
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling
This procedure is adapted from established protocols for Suzuki-Miyaura reactions.
Materials:
-
This compound (1.0 mmol, 276 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (5 mL)
-
Water (2.5 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-(4-methoxyphenyl)benzoate.
Route 2: Kumada Cross-Coupling
This procedure is based on general protocols for Kumada couplings.
Part A: Preparation of 4-Methoxyphenylmagnesium bromide (Grignard Reagent)
Materials:
-
4-Bromoanisole (1.1 mmol, 206 mg)
-
Magnesium turnings (1.2 mmol, 29 mg)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
A small crystal of iodine
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, place the magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 4-bromoanisole in anhydrous THF.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting Grignard reagent is used directly in the next step.
Part B: Kumada Coupling
Materials:
-
Ethyl 3-bromobenzoate (1.0 mmol, 229 mg)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp), 0.05 mmol, 27 mg)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a separate flame-dried flask under a nitrogen atmosphere, add Ethyl 3-bromobenzoate and [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride in anhydrous THF.
-
Cool the mixture to 0°C and slowly add the freshly prepared 4-methoxyphenylmagnesium bromide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-(4-methoxyphenyl)benzoate.
Comparative Analysis Workflow
Safety Operating Guide
Proper Disposal Procedures for Ethyl 3-iodobenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Ethyl 3-iodobenzoate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Essential Safety Information
This compound is a halogenated organic compound that requires careful handling. It is classified as a skin, eye, and respiratory irritant.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with an appropriate filter (e.g., type ABEK (EN14387)).[3]
-
Body Protection: A fastened lab coat is required.
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 58313-23-8 |
| Molecular Formula | IC₆H₄CO₂C₂H₅ |
| Molecular Weight | 276.07 g/mol |
| Appearance | Yellow Liquid |
| Boiling Point | 272 °C (lit.) |
| Density | 1.64 g/mL at 25 °C (lit.) |
| Flash Point | 110 °C (230 °F) - closed cup |
| Refractive Index | n20/D 1.581 (lit.) |
III. Spill and Accidental Release Protocol
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
Steps for Spill Management:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.
-
Collection: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE throughout the cleanup process.
IV. Detailed Disposal Procedures
The primary method for the disposal of this compound is to treat it as a halogenated organic hazardous waste.[4] It should be collected in a designated, properly labeled, and sealed waste container.[5][6]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Keep the waste container tightly closed when not in use.[5]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Chemical Treatment (Pre-disposal consideration):
-
For small quantities, a chemical neutralization step can be considered to reduce the hazard before collection by a licensed disposal service. A common method for dehalogenation of iodinated compounds is reduction to the less harmful iodide salt.
-
Experimental Protocol for Neutralization:
-
In a fume hood, dilute the this compound waste with a suitable solvent if necessary.
-
Slowly add a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to the waste while stirring.[7]
-
Monitor the reaction. The disappearance of the characteristic color can indicate the reduction of iodine.
-
After the reaction is complete, the resulting mixture should still be treated as hazardous waste, but it is in a less reactive form.
-
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Provide the disposal company with a complete list of the waste container's contents.
-
Never dispose of this compound down the drain, as it can be harmful to aquatic life.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. This compound | C9H9IO2 | CID 143542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. disposecleverly.com [disposecleverly.com]
Essential Safety and Operational Guide for Handling Ethyl 3-iodobenzoate
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Ethyl 3-iodobenzoate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to prevent exposure.[1]
Hazard Classifications:
-
Skin Irritant (Category 2)[1]
-
Eye Irritant (Category 2)[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3)[1]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive list of required personal protective equipment is detailed in the table below.
| Protection Type | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Respiratory Protection | Dust mask type N95 (US) or type ABEK (EN14387) respirator filter if working in a poorly ventilated area or if dust/aerosol generation is likely. | Use only outdoors or in a well-ventilated area.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from oxidizing agents.[1]
-
Store locked up.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible drink milk afterwards. Get medical attention immediately.[1][6] |
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment. Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]
-
Collect: Shovel the absorbed material into suitable, closed containers for disposal.[1]
-
Clean: Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains.[3] All disposal practices must be in accordance with local, state, and federal regulations.
Logical Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
